Product packaging for 6-Bromopyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 1264193-11-4)

6-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B571917
CAS No.: 1264193-11-4
M. Wt: 197.035
InChI Key: MJGAKVFFADUFMG-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.035. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B571917 6-Bromopyrazolo[1,5-a]pyridine CAS No. 1264193-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGAKVFFADUFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693369
Record name 6-Bromopyrazolo[1,5-a]pyridine
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264193-11-4
Record name 6-Bromopyrazolo[1,5-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazolo[1,5-a]pyridine
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Foundational & Exploratory

Technical Guide: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine from Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromopyrazolo[1,5-a]pyridine, a valuable building block in medicinal chemistry, from its precursor, ethyl this compound-3-carboxylate. The process involves a two-step sequence of hydrolysis followed by decarboxylation.

Chemical Transformation Workflow

The synthesis proceeds through the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then decarboxylated to yield the final product.

G start Ethyl this compound-3-carboxylate intermediate This compound-3-carboxylic acid start->intermediate Hydrolysis (NaOH/Ethanol) end This compound intermediate->end Decarboxylation (aq. H2SO4, reflux)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

ParameterStep 1: HydrolysisStep 2: Decarboxylation
Starting Material Ethyl this compound-3-carboxylateThis compound-3-carboxylic acid
Product This compound-3-carboxylic acidThis compound
Purity of Starting Material Not specifiedNot specified
Yield 40% (crystallized product)[1]Not specified
Purity of Product 93% (LC purity)[1]Not specified

Experimental Protocols

Step 1: Hydrolysis of Ethyl this compound-3-carboxylate

This procedure outlines the saponification of the ethyl ester to the corresponding carboxylic acid.[1]

Materials:

  • Ethyl this compound-3-carboxylate

  • Ethanol

  • 1M Sodium Hydroxide (NaOH) aqueous solution

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Add ethyl this compound-3-carboxylate and ethanol to a reaction vessel.

  • Under a nitrogen atmosphere, slowly add 1M aqueous sodium hydroxide solution at a temperature of 0-25 °C.

  • Allow the reaction to proceed for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution with hydrochloric acid.

  • Filter the resulting precipitate and dry to obtain the crude this compound-3-carboxylic acid.

  • For further purification, the crude product can be crystallized from an ethyl acetate/n-heptane solution.[1]

Step 2: Decarboxylation of this compound-3-carboxylic acid

This protocol describes the removal of the carboxylic acid group to yield the final product.

Materials:

  • This compound-3-carboxylic acid

  • 40% aqueous Sulfuric Acid (H₂SO₄)

  • 6M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound-3-carboxylic acid in 40% aqueous H₂SO₄.

  • Reflux the solution for 18 hours.

  • After the reaction is complete, cool the solution in an ice bath.

  • Neutralize the solution to pH 7 with 6M NaOH.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a fundamental process in organic chemistry, driven by the principles of ester hydrolysis and aromatic decarboxylation. The logical relationship between the steps is sequential, where the product of the first step is the reactant for the second.

G cluster_0 Synthesis Workflow A Start: Ethyl Ester B Step 1: Hydrolysis (Base-mediated) A->B C Intermediate: Carboxylic Acid B->C D Step 2: Decarboxylation (Acid-catalyzed, heat) C->D E End Product: this compound D->E

Caption: Logical flow of the synthesis process.

References

In-Depth Technical Guide: Chemical Properties of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Bromopyrazolo[1,5-a]pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

This compound is a solid, bicyclic heterocyclic compound. Its structure, featuring a fused pyrazole and pyridine ring, makes it a privileged scaffold in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Specific experimental data for properties like melting and boiling points are not consistently reported in publicly available literature; therefore, these are noted as not available.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [3]
Physical Form Solid[1][2]
IUPAC Name This compound[2]
InChI Key MJGAKVFFADUFMG-UHFFFAOYSA-N[1]
Canonical SMILES BrC1=CN2N=CC=C2C=C1[2]
Purity 96% - 98% (Commercially available)[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Sealed in a dry place at room temperature or -20°C for long-term storage.[3]
Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be followed when handling this compound.

Hazard CategoryGHS Statements
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Reactivity and Role in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of protein kinase inhibitors.[4] The bromine atom at the 6-position of the ring system serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions (e.g., Suzuki, Stille) to introduce diverse substituents and explore the structure-activity relationship (SAR).[5]

This compound is most notably recognized as a key intermediate in the synthesis of potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[3][6] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is implicated in many cancers.[7][8] The ability to selectively inhibit PI3Kα makes derivatives of this compound highly valuable for oncological research.[8]

G cluster_0 Drug Discovery & Development Workflow A This compound (Starting Scaffold) B Chemical Synthesis (e.g., Suzuki Coupling) A->B Versatile Reagent C Compound Library (Novel Pyrazolo[1,5-a]pyridines) B->C Derivatization D Screening & SAR (PI3Kα Inhibition Assay) C->D Biological Testing E Lead Compound (e.g., Compound 5x, IC₅₀ 0.9nM) D->E Optimization F Preclinical & Clinical Development E->F Candidate Selection

Caption: Role of this compound in drug discovery.

The PI3K pathway itself involves the phosphorylation of PIP2 to PIP3, which subsequently activates downstream effectors like Akt. Inhibitors derived from this compound block this initial phosphorylation step.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not extensively reported. However, protocols for the synthesis of the core ring system and its important derivatives are available.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common method for constructing the pyrazolo[1,5-a]pyridine scaffold is through a [3+2] cycloaddition reaction. The following is a general protocol based on the TEMPO-mediated annulation-aromatization of N-aminopyridines.[9]

Reaction:

  • N-amino-5-bromopyridinium salt + Acrylonitrile → this compound derivative

Methodology:

  • Preparation of N-aminopyridinium salt: The corresponding 3-bromopyridine is reacted with an aminating agent (e.g., hydroxylamine-O-sulfonic acid) to form the N-aminopyridinium precursor.

  • Cycloaddition Reaction: The N-aminopyridinium salt (1.0 equiv.) is suspended in a suitable solvent such as toluene.

  • An alkene or alkyne (e.g., acrylonitrile, 1.5-2.0 equiv.) and a radical initiator like TEMPO (1.2 equiv.) are added to the suspension.

  • The mixture is cooled to 0°C, and a base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography (FCC) on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes to yield the final product.

Synthesis of this compound-3-carboxylic acid

This derivative is a crucial intermediate for further functionalization. The following multi-step synthesis is adapted from patent literature.[10]

G A tert-Butyl (methanesulfonyl)oxycarbamate B De-Boc Reaction (e.g., TFA) A->B C Cyclization with 3-bromopyridine & ethyl propiolate B->C D Ethyl 6-bromopyrazolo[1,5-a] pyridine-3-carboxylate C->D E Saponification (e.g., NaOH, EtOH) D->E F Acidification (e.g., HCl) E->F G 6-Bromopyrazolo[1,5-a] pyridine-3-carboxylic acid F->G

Caption: Synthesis workflow for the carboxylic acid derivative.

Methodology:

  • De-Boc Reaction: Tert-butyl (methanesulfonyl)oxycarbamate is treated with an acid, such as trifluoroacetic acid, to remove the Boc protecting group, yielding the reactive amine precursor.

  • Cyclization Reaction (Ring Formation):

    • The deprotected intermediate is reacted with 3-bromopyridine in a solvent like tetrahydrofuran (THF) to generate 1-amino-3-bromopyridine sulfonate.

    • This salt is then mixed with ethyl propiolate in the presence of an organic base to induce cyclization, forming Ethyl this compound-3-carboxylate.

  • Saponification (Ester Hydrolysis):

    • The ethyl ester product is dissolved in ethanol.

    • An aqueous solution of sodium hydroxide (e.g., 1M NaOH) is added slowly at a controlled temperature (0-25°C) under a nitrogen atmosphere.

    • The reaction mixture is stirred until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation:

    • The reaction mixture is concentrated under reduced pressure to remove the ethanol.

    • The remaining aqueous solution is acidified with an acid like hydrochloric acid (HCl) to a low pH.

    • The precipitated product, this compound-3-carboxylic acid, is collected by filtration, washed with water, and dried.

References

Spectroscopic Data of 6-Bromopyrazolo[1,5-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 6-Bromopyrazolo[1,5-a]pyridine. This molecule is a notable reagent in the synthesis of p110α-selective PI3 kinase inhibitors, which are significant targets in cancer therapy and other disease areas.[1][2] A comprehensive search of publicly available scientific literature and chemical databases indicates that while the compound is commercially available, detailed experimental spectroscopic data and specific acquisition protocols are not extensively published. This document compiles the available information and presents a generalized workflow for the spectroscopic analysis of such heterocyclic compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [1][2][4]
Appearance Light yellow to brown solid-liquid mixture or solid[1][3]
Purity Typically offered at 96% or 97%[3][4]
CAS Number 1264193-11-4[1]

Spectroscopic Data

Based on the structure of this compound, the expected spectroscopic characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons on the bicyclic ring system. The chemical shifts and coupling constants would be influenced by the bromine atom and the nitrogen atoms within the rings.

  • ¹³C NMR: The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Br stretching frequency.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Workflow for Spectroscopic Analysis

A generalized workflow for the spectroscopic characterization of a synthesized or purchased compound like this compound is depicted in the following diagram. This process ensures the identity and purity of the compound before its use in further research and development.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Compound (this compound) Dissolution Dissolution in appropriate solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Verification Interpret->Structure Report Technical Report Structure->Report

References

Technical Guide: Physicochemical Properties of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromopyrazolo[1,5-a]pyridine. Due to the limited availability of specific experimental data in publicly accessible literature, this document also includes detailed, generalized experimental protocols for the determination of key physical properties.

Core Physical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry, notably in the development of selective enzyme inhibitors.[1][2]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[2][3][4]
Molecular Weight 197.035 g/mol [3][4]
Appearance Solid[3][4]
Purity Typically ≥96%[3][4]
Melting Point Data not available in cited literature
Boiling Point Data not available in cited literature
Solubility Data not available in cited literature

Experimental Protocols

While specific experimental values for the melting point, boiling point, and solubility of this compound are not readily found in the reviewed literature, standard methodologies for determining these properties for solid organic compounds are well-established.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. This can be a digital device or a traditional oil bath apparatus (e.g., Thiele tube).

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point (for solids that sublime or can be distilled)

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology (Micro-boiling point determination):

  • Sample Preparation: A small amount of the solid is placed in a small test tube or a specialized micro boiling point apparatus.

  • Apparatus: A heating block or oil bath is used to heat the sample. A thermometer is positioned with its bulb near the sample. The setup is connected to a vacuum source.

  • Heating: The sample is heated under a specific, recorded pressure.

  • Observation: The temperature at which a steady stream of bubbles emerges from a capillary tube inverted in the sample, or the temperature at which the vapor and liquid phases are in equilibrium, is recorded as the boiling point at that pressure.

Determination of Solubility

Solubility is typically determined in a range of common laboratory solvents to establish a solubility profile.

Methodology (Qualitative):

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a small test tube.

  • Solvent Addition: A measured volume of a solvent (e.g., 0.1 mL of water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) is added.

  • Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The dissolution of the solid is observed.

  • Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., soluble, sparingly soluble, insoluble).

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound in inhibitor synthesis and a general workflow for its own synthesis.

G cluster_0 Drug Discovery Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling) A->B Reactant C Library of Pyrazolo[1,5-a]pyridine Derivatives B->C Products D Screening for p110α PI3K Inhibitory Activity C->D Candidates E Lead Compound Identification and Optimization D->E Hit

Caption: Role of this compound in PI3K Inhibitor Discovery.

G cluster_1 General Synthetic Workflow Start Substituted Pyridine (e.g., 2-amino-5-bromopyridine) Step1 Reaction with a 1,3-dicarbonyl compound or equivalent Start->Step1 Step2 Cyclization Step1->Step2 Product This compound Step2->Product

References

An In-depth Technical Guide to the Solubility of 6-Bromopyrazolo[1,5-a]pyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility profile is a critical first step in its development as a potential therapeutic agent. Solubility influences bioavailability, formulation, and the design of subsequent assays. This guide outlines the principles and methodologies for determining the solubility of this compound in a range of common laboratory solvents.

Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like". This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The overall solubility is a balance between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, its aromatic and heterocyclic nature, along with the presence of a bromine atom and nitrogen atoms, will dictate its polarity and hydrogen bonding capabilities, thereby influencing its solubility.

Quantitative Solubility Data

As previously noted, specific quantitative solubility data for this compound is not currently published. Researchers are encouraged to use the protocols outlined in this guide to generate this data. The following table provides a template for recording experimental findings.

Table 1: Solubility of this compound at Ambient Temperature

SolventClassificationSolubility (mg/mL)Observations
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dichloromethane (DCM)Non-polar
Diethyl EtherNon-polar
HexanesNon-polar
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic
5% Hydrochloric Acid (HCl)Aqueous Acidic
5% Sodium Hydroxide (NaOH)Aqueous Basic
5% Sodium Bicarbonate (NaHCO3)Aqueous Basic
Concentrated Sulfuric Acid (H2SO4)Strong Acid

Experimental Protocols for Solubility Determination

The following protocols describe systematic approaches to qualitatively and quantitatively assess the solubility of this compound.

Qualitative Solubility Testing

This series of tests provides a rapid assessment of the compound's solubility characteristics and can help classify it based on its acidic, basic, or neutral nature.[1][2][3]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Water (deionized)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH)

  • 5% Sodium bicarbonate (NaHCO3)

  • Concentrated sulfuric acid (H2SO4)

  • Common organic solvents (Methanol, Ethanol, Acetone, etc.)

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the chosen solvent in small portions, vortexing after each addition.

  • Observe if the solid dissolves completely.

  • If the compound is insoluble in water, proceed with the aqueous acidic and basic solutions in the order depicted in the workflow diagram below.

  • For water-soluble compounds, the pH of the resulting solution can be tested with litmus or pH paper to indicate acidic or basic properties.[3]

  • Solubility in 5% NaOH but not in 5% NaHCO3 suggests a weakly acidic compound, such as a phenol. Solubility in both indicates a stronger acid, like a carboxylic acid.[1]

  • Solubility in 5% HCl is indicative of a basic compound, such as an amine.[1]

  • Solubility in cold, concentrated H2SO4 suggests the presence of a neutral compound containing heteroatoms like nitrogen or oxygen, or unsaturation.[3]

Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining equilibrium solubility.

Materials:

  • This compound

  • Scintillation vials or other suitable sealed containers

  • A selection of common laboratory solvents

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility in mg/mL or other appropriate units.

Visualizing the Experimental Workflow

The following diagram illustrates the logical progression for the qualitative solubility testing of an organic compound like this compound.

Solubility_Workflow cluster_water_soluble Water Soluble Path cluster_water_insoluble Water Insoluble Path start Start with Unknown (this compound) water Test Solubility in Water start->water ph_test Test pH water->ph_test Soluble hcl Test Solubility in 5% HCl water->hcl Insoluble acidic Acidic (e.g., low MW carboxylic acid) ph_test->acidic pH < 5 basic Basic (e.g., low MW amine) ph_test->basic pH > 8 neutral_ws Neutral (e.g., low MW alcohol, ketone) ph_test->neutral_ws Neutral pH naoh Test Solubility in 5% NaOH hcl->naoh Insoluble base Basic Compound (Amine) hcl->base Soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test Solubility in conc. H2SO4 naoh->h2so4 Insoluble strong_acid Strong Acid (Carboxylic Acid) nahco3->strong_acid Soluble weak_acid Weak Acid (Phenol) nahco3->weak_acid Insoluble neutral_h2so4 Neutral (Alkene, Aldehyde, Ketone, etc.) h2so4->neutral_h2so4 Soluble inert Inert (Alkane, Alkyl Halide) h2so4->inert Insoluble

Caption: Workflow for qualitative solubility analysis.

Interpretation of Results

The outcomes of these solubility tests will provide valuable insights into the physicochemical properties of this compound. High solubility in polar protic solvents like water, methanol, and ethanol would suggest the presence of significant polar character and potential for hydrogen bonding. Conversely, good solubility in non-polar solvents such as hexanes or diethyl ether would indicate a more non-polar nature.

The results from the aqueous acidic and basic solutions will help to determine the pKa of the molecule. Given the pyrazolo[1,5-a]pyridine core, the compound is expected to exhibit basic properties due to the nitrogen atoms, and therefore, solubility in 5% HCl is anticipated. The degree of this solubility will be influenced by the overall lipophilicity of the molecule.

Conclusion

While specific, pre-existing quantitative solubility data for this compound is lacking, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By systematically applying these methods, researchers can generate a comprehensive solubility profile, a crucial dataset for the continued development of this compound in pharmaceutical and scientific applications.

References

An In-depth Technical Guide to the Synthesis of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrazolo[1,5-a]pyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its synthesis is crucial for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The two major synthetic strategies discussed are the [3+2] cycloaddition of N-aminopyridinium ylides and a multi-step synthesis commencing from 3-bromopyridine. This document aims to serve as a practical resource for researchers in the field of organic synthesis and drug development.

Introduction

The pyrazolo[1,5-a]pyridine core is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and anti-viral activities. The bromo-substituted analogue, this compound, serves as a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug design. This guide details the key synthetic methodologies for the preparation of this important building block.

Synthetic Strategies and Mechanisms

Two principal and effective strategies for the synthesis of the this compound scaffold have been identified:

  • Strategy 1: [3+2] Cycloaddition of N-Aminopyridinium Ylides: This is a widely employed and versatile method for the construction of the pyrazolo[1,5-a]pyridine ring system.[1] The reaction involves the 1,3-dipolar cycloaddition of an in situ generated N-aminopyridinium ylide with a two-carbon dipolarophile, such as an alkyne or an alkene.[1][2] For the synthesis of this compound, the starting material would be a 5-bromo-substituted N-aminopyridine derivative. The general mechanism proceeds through the formation of the ylide, followed by the cycloaddition and a subsequent aromatization step to yield the final product.

  • Strategy 2: Synthesis from 3-Bromopyridine: A more linear approach involves the construction of the pyrazole ring onto a pre-existing brominated pyridine core. A specific patented method outlines the synthesis of a derivative, this compound-3-carboxylic acid, starting from 3-bromopyridine.[3] This process includes the amination of 3-bromopyridine to form a 1-amino-3-bromopyridinium salt, followed by a cyclization reaction with an appropriate C3 synthon like ethyl propiolate.[3] Subsequent hydrolysis of the ester yields the carboxylic acid, which can potentially be decarboxylated to afford this compound.

Mechanism of [3+2] Cycloaddition

The [3+2] cycloaddition pathway is a powerful tool for the construction of five-membered heterocyclic rings. In the context of pyrazolo[1,5-a]pyridine synthesis, the key steps are:

  • Formation of the N-Aminopyridinium Ylide: An N-aminopyridine is treated with a base to deprotonate the exocyclic nitrogen, forming a reactive 1,3-dipole, the N-aminopyridinium ylide.

  • Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition reaction with a dipolarophile (e.g., an alkyne or alkene).

  • Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate undergoes oxidation to furnish the aromatic pyrazolo[1,5-a]pyridine core.

G Mechanism of [3+2] Cycloaddition cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization 5-Bromo-N-aminopyridine 5-Bromo-N-aminopyridine N-Aminopyridinium Ylide N-Aminopyridinium Ylide 5-Bromo-N-aminopyridine->N-Aminopyridinium Ylide + Base - HB+ Base Base Cycloadduct Cycloadduct N-Aminopyridinium Ylide->Cycloadduct + Dipolarophile Dipolarophile Dipolarophile This compound This compound Cycloadduct->this compound + Oxidant - 2H+ Oxidant Oxidant G Synthesis from 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine 1-Amino-3-bromopyridinium salt 1-Amino-3-bromopyridinium salt 3-Bromopyridine->1-Amino-3-bromopyridinium salt + Aminating Agent Aminating Agent Aminating Agent Ethyl this compound-3-carboxylate Ethyl this compound-3-carboxylate 1-Amino-3-bromopyridinium salt->Ethyl this compound-3-carboxylate + Ethyl Propiolate + Base Ethyl Propiolate Ethyl Propiolate Base Base This compound-3-carboxylic acid This compound-3-carboxylic acid Ethyl this compound-3-carboxylate->this compound-3-carboxylic acid Hydrolysis Hydrolysis Hydrolysis This compound This compound This compound-3-carboxylic acid->this compound Decarboxylation Decarboxylation Decarboxylation

References

The Chemical Versatility of the 6-Bromopyrazolo[1,5-a]pyridine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-bromopyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and the presence of a reactive bromine handle at the 6-position make it a versatile building block for the synthesis of a diverse array of functionalized molecules with potential applications in drug discovery and organic electronics. This technical guide provides a comprehensive overview of the chemical reactivity of the this compound scaffold, detailing key transformations and providing experimental insights for its effective utilization in research and development.

Introduction to the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a pyridine ring fused to a pyrazole ring. This scaffold is of particular interest due to its structural resemblance to purines, a class of biologically crucial molecules. Consequently, derivatives of pyrazolo[1,5-a]pyridine have been explored as inhibitors of various kinases and have shown promise in targeting signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3][4][5][6][7] The introduction of a bromine atom at the 6-position provides a key site for functionalization, enabling a wide range of chemical modifications through cross-coupling and other substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyrazolo[1,5-a]pyridine scaffold is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For the this compound core, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. While specific quantitative data for the 6-bromo derivative is not extensively tabulated in the literature, general conditions can be adapted from similar heterocyclic systems.[8][9][10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012Data not available for this compound, representative conditions shown
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10016Data not available for this compound, representative conditions shown

To a solution of this compound (1.0 eq) and the corresponding arylboronic acid (1.2-1.5 eq) in a suitable solvent (e.g., toluene/water or 1,4-dioxane) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-arylpyrazolo[1,5-a]pyridine.

Suzuki_Miyaura_Coupling_Workflow A This compound + Arylboronic Acid B Add Pd Catalyst, Ligand, and Base A->B C Degas and Heat (80-110 °C) B->C D Reaction Workup (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F 6-Arylpyrazolo[1,5-a]pyridine E->F

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyrazolo[1,5-a]pyridines. These derivatives can serve as valuable intermediates for further transformations.[11][12][13][14][15]

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃NDMF100372-96 (for 2-amino-3-bromopyridines)[14]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT4Data not available for this compound, representative conditions shown

To a solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., DMF or THF) under an inert atmosphere are added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred at room temperature or heated to 50-100 °C for 2-12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 6-alkynylpyrazolo[1,5-a]pyridine.[12][14]

Sonogashira_Coupling_Catalytic_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)L2-Br Pd0->PdII Oxidative Addition (Ar-Br) Pd_alkynyl Ar-Pd(II)L2-C≡C-R PdII->Pd_alkynyl Transmetalation (from Cu-acetylide) Alkyne R-C≡CH Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->PdII Product Ar-C≡C-R Pd_alkynyl->Product Reductive Elimination Product->Pd0

Figure 2: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the introduction of a variety of primary and secondary amines at the 6-position of the pyrazolo[1,5-a]pyridine core, which is a key transformation in the synthesis of many biologically active compounds.[16][17][18][19][20][21]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene801260-80 (for bromopyridines)[18]
2MorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane10018Data not available for this compound, representative conditions shown

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq) are combined in an anhydrous solvent (e.g., toluene or 1,4-dioxane). The reaction mixture is heated with stirring at 80-120 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the 6-aminopyrazolo[1,5-a]pyridine derivative.[16][18]

Other Cross-Coupling Reactions

The this compound scaffold is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, although specific examples are less common in the literature. These include:

  • Heck Reaction: For the formation of C-C bonds with alkenes.[9][15][22][23][24]

  • Stille Coupling: Utilizing organostannane reagents.[4][5][25][26][27][28]

  • Negishi Coupling: Employing organozinc reagents.[21][22][29][30][31]

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic systems. For the pyrazolo[1,5-a]pyridine scaffold, regioselective C-H arylation has been reported at the C3 and C7 positions, depending on the reaction conditions. While the 6-bromo substituent may influence the regioselectivity, these methods offer a complementary approach to traditional cross-coupling reactions for introducing aryl groups.[1][23][32][33][34]

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridine ring in the pyrazolo[1,5-a]pyridine system makes it susceptible to nucleophilic aromatic substitution (SNA r), particularly at positions ortho and para to the ring nitrogen.[18][35][36][37] While the bromine at the 6-position is not at a classically activated site, under forcing conditions or with highly activated nucleophiles, substitution may be possible. However, palladium-catalyzed methods are generally preferred for the functionalization of this position.

Lithiation and Electrophilic Quench

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. For the pyrazolo[1,5-a]pyridine scaffold, deprotonation can be directed by existing substituents. While direct lithiation of this compound may be complicated by halogen-metal exchange, the use of specific directing groups on the scaffold can enable regioselective deprotonation at other positions, followed by quenching with an electrophile to introduce a variety of functional groups.[24][38][39][40]

Biological Relevance and Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases. These kinases are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two of the most important pathways targeted by pyrazolo[1,5-a]pyridine derivatives are the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][3][4][5][6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Figure 4: Simplified MAPK/ERK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

Conclusion

The this compound scaffold is a highly valuable and versatile building block in modern organic synthesis. The reactive bromine atom at the 6-position serves as a linchpin for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties. A deeper understanding of its reactivity is crucial for unlocking the full potential of this scaffold in the development of new therapeutics and functional materials.

References

6-Bromopyrazolo[1,5-a]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1264193-11-4

This technical guide provides an in-depth overview of 6-Bromopyrazolo[1,5-a]pyridine, a key heterocyclic building block in the development of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and application in the synthesis of potent and selective enzyme inhibitors.

Core Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the chemical formula C₇H₅BrN₂.[1] Its structure is characterized by a fused pyrazole and pyridine ring system with a bromine substituent at the 6-position. This bromine atom serves as a crucial handle for further chemical modifications, most notably through cross-coupling reactions.

PropertyValueReference
CAS Number 1264193-11-4[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol
Physical Form Solid[1]
Purity Typically >97%[1]

Synthesis and Characterization

The characterization of this compound would typically involve standard analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants for the pyrazolo[1,5-a]pyridine ring system.
¹³C NMR Resonances corresponding to the seven carbon atoms of the heterocyclic core, with the carbon bearing the bromine atom shifted accordingly.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Application in Drug Discovery: A Precursor to PI3K Inhibitors

This compound is a valuable starting material for the synthesis of selective phosphoinositide 3-kinase (PI3K) inhibitors.[2][4] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising core for the development of inhibitors that selectively target the p110α isoform of PI3K, a key oncogenic driver.[4]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate diverse cellular processes.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK RTK GF->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation, etc.) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyridine-based inhibitors.

Synthesis of PI3K Inhibitors via Suzuki-Miyaura Coupling

The bromine atom at the 6-position of this compound makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.

Suzuki_Coupling_Workflow Start1 This compound Reaction Suzuki-Miyaura Coupling Start1->Reaction Start2 Arylboronic Acid or Ester Start2->Reaction Product 6-Aryl-pyrazolo[1,5-a]pyridine (PI3K Inhibitor) Reaction->Product Catalyst Pd Catalyst + Base Catalyst->Reaction Purification Purification (e.g., Chromatography) Product->Purification Final Pure PI3K Inhibitor Purification->Final

Caption: A generalized workflow for the synthesis of PI3K inhibitors using a Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromo-heterocycle with an arylboronic acid, adapted from literature procedures for similar transformations.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyrazolo[1,5-a]pyridine derivative.

Quantitative Data: Potency of Pyrazolo[1,5-a]pyridine-based PI3K Inhibitors

The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop highly potent and selective PI3K inhibitors. The following table summarizes the in vitro activity of representative compounds from this class against different PI3K isoforms.

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Reference
5x 0.9---[4]
CPL302415 (6) ---18[7]
Compound 7 >60,000--500[8]

Note: '-' indicates data not reported in the cited source.

The data clearly demonstrates that modifications to the pyrazolo[1,5-a]pyridine core can lead to highly potent inhibitors with selectivity for specific PI3K isoforms.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors, particularly targeting the PI3K/Akt signaling pathway. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the systematic exploration of chemical space to develop potent and selective drug candidates. The information provided in this technical guide serves as a comprehensive resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromopyrazolo[1,5-a]pyridine, a key heterocyclic intermediate in the development of novel therapeutics. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores its significant role as a scaffold in the design of selective kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is implicated in various cancers and other diseases. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrazole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position.

IUPAC Name: this compound[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1264193-11-4[3][4]
Molecular Formula C₇H₅BrN₂[1][3]
Molecular Weight 197.03 g/mol [3]
Appearance Light yellow to brown solid or liquid mixture[3]
Purity Available commercially at 96% and 97%[1][5]
Predicted Density 1.69 ± 0.1 g/cm³[3]
Predicted pKa 1.69 ± 0.30[3]
Storage Temperature Room Temperature, sealed in dry conditions[2][3]

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyridines is a well-established area of heterocyclic chemistry. A common and effective method involves the [3+2] cycloaddition reaction.

Experimental Protocol: Synthesis of this compound

A plausible and frequently utilized synthetic route to the pyrazolo[1,5-a]pyridine core involves the reaction of an N-aminopyridinium salt with an alkyne or alkene. For the synthesis of this compound, a suitable starting material would be 2-amino-5-bromopyridine.

Step 1: Formation of the N-Aminopyridinium Ylide Precursor 2-amino-5-bromopyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding 1-amino-5-bromopyridinium salt. This salt is then treated with a base to generate the N-iminopyridinium ylide in situ.

Step 2: [3+2] Cycloaddition The generated ylide undergoes a [3+2] cycloaddition reaction with a suitable two-carbon synthon. Subsequent aromatization leads to the formation of the this compound ring system.

Spectral Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques. While the direct spectra for the title compound are not provided in the search results, data for the parent pyrazolo[1,5-a]pyridine and its derivatives allow for a reliable prediction of the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts will be influenced by the bromine substituent and the bicyclic ring system. For the parent pyrazolo[1,5-a]pyridine, characteristic signals are observed in the aromatic region.[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units.

Application in Drug Discovery: A Scaffold for PI3K Inhibitors

This compound has been identified as a valuable reagent in the discovery of p110α-selective PI3 kinase inhibitors.[3] The pyrazolo[1,5-a]pyridine scaffold serves as a core structure for the development of potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[8] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of protein synthesis and cell growth.[6][9][10]

Mechanism of Inhibition

Derivatives of this compound are designed to bind to the ATP-binding pocket of the PI3K enzyme, specifically the p110α catalytic subunit. By occupying this site, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade. The selectivity for the p110α isoform is a key aspect of their design, as it can potentially minimize off-target effects and improve the therapeutic index.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention for an inhibitor derived from the this compound scaffold.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth_Proliferation Cell Growth & Proliferation mTORC1->Growth_Proliferation Stimulation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: PI3K/AKT/mTOR signaling pathway and inhibition.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its robust synthesis and the amenability of its scaffold to chemical modification make it an attractive starting point for the development of targeted therapeutics. The proven utility of its derivatives as selective PI3K inhibitors highlights its importance in the ongoing search for novel treatments for cancer and other diseases driven by aberrant cell signaling. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate its application in future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide range of biological activities, notably as potent and selective inhibitors of various protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds, enabling the introduction of diverse substituents onto the pyrazolo[1,5-a]pyridine core to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1][4] This document provides a detailed protocol for the Suzuki coupling of 6-Bromopyrazolo[1,5-a]pyridine with various boronic acids, a key transformation for the generation of compound libraries for drug development.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[5][6]

Scheme 1: Suzuki Coupling of this compound

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound 6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine 6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine This compound->6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine + Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Aryl/Heteroaryl\nBoronic Acid->6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine Pd Catalyst Pd Catalyst Pd Catalyst->6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine Base Base Base->6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine Solvent Solvent Solvent->6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyridine Δ

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes typical conditions that can be applied to the coupling of this compound, based on successful examples with structurally related brominated heterocycles.[4][7][8]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-1006-1270-95
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012-2475-98
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF1104-865-90
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1008-1680-97
5Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)DME/H₂O (4:1)90670-92

Experimental Protocols

Protocol 1: Conventional Heating Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using Pd(PPh₃)₄ as the catalyst.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[9]

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 90-100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-pyrazolo[1,5-a]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[9]

  • Add the chosen solvent system to the vial.[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[9]

  • After cooling, work up and purify the product as described in the conventional heating protocol.[9]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

G A Reaction Setup: Combine this compound, boronic acid, catalyst, and base in a reaction vessel. B Inert Atmosphere: Evacuate and backfill with an inert gas (e.g., Argon). A->B C Solvent Addition: Add degassed solvent system. B->C D Reaction: Heat with stirring (conventional or microwave). C->D E Workup: Quench reaction, extract with organic solvent, and dry. D->E F Purification: Column chromatography. E->F G Analysis: Characterize the final product (NMR, MS, etc.). F->G

Caption: A typical experimental workflow for Suzuki coupling reactions.

Signaling Pathway: Kinase Inhibition

Derivatives of pyrazolo[1,5-a]pyridine are often developed as kinase inhibitors.[3][10] The diagram below represents a simplified, generic kinase signaling pathway that is frequently targeted in drug discovery.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 Effector Effector Protein Kinase3->Effector Transcription Gene Transcription Effector->Transcription Inhibitor Pyrazolo[1,5-a]pyridine Derivative (Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: A simplified kinase signaling pathway targeted by inhibitors.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 6-position of the pyrazolo[1,5-a]pyridine core. The protocols and data presented herein provide a solid foundation for researchers to synthesize novel derivatives for evaluation as potential therapeutic agents, particularly in the realm of kinase inhibition. The versatility of this reaction allows for the creation of diverse chemical libraries, which is essential for the advancement of drug discovery programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active compounds, and the ability to introduce amino functionalities at the 6-position opens up a vast chemical space for the development of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 6-Bromopyrazolo[1,5-a]pyridine with a range of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable ligand and base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the nature of the amine coupling partner.[1]

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex [Ar-Pd(II)(Br)Ln] oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd_amido_complex [Ar-Pd(II)(NR2)Ln] amine_coordination->pd_amido_complex Base reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR2 product 6-Aminopyrazolo[1,5-a]pyridine Derivative start This compound + Amine

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is limited in the literature, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar bromopyridines. These examples provide a strong starting point for reaction optimization.

Table 1: Amination of Bromopyridines with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,4,6-TrimethylanilinePd₂(dba)₃ (2)dppp (4)NaOtBu (1.5)Toluene10024-4872
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene1001885-95
34-MethoxyanilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1001290

Table 2: Amination of Bromopyridines with Alkylamines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CyclohexylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene1001685
2n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)t-BuOH902478
3MorpholinePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5)THF801292

Experimental Protocols

The following are generalized protocols that can be adapted for specific amines. Optimization of reaction parameters is often necessary to achieve the best results.

General Protocol for the Buchwald-Hartwig Amination of this compound

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add Pd catalyst, ligand, and base to a dry Schlenk flask. add_reactants 2. Add this compound and anhydrous solvent. setup->add_reactants degas 3. Degas the mixture (e.g., Ar bubbling). add_reactants->degas add_amine 4. Add the amine coupling partner. degas->add_amine heat 5. Heat the reaction mixture with stirring. add_amine->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and quench. monitor->cool extract 8. Extract with an organic solvent. cool->extract dry 9. Dry, filter, and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, Xantphos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-BuOH)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to the palladium catalyst), and the base (1.5-2.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 equivalent) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Seal the flask or tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aminopyrazolo[1,5-a]pyridine derivative.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or a stronger base. The choice of solvent can also significantly impact the reaction outcome.

  • Side Reactions: The presence of a pyridine nitrogen in the substrate can sometimes lead to catalyst inhibition. Using bulky, electron-rich phosphine ligands can often mitigate this issue.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be necessary.

  • Amine Scope: The optimal reaction conditions can vary significantly depending on the nucleophilicity and steric bulk of the amine. It is recommended to screen a small set of conditions (catalyst, ligand, base, solvent) for each new amine.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-aminopyrazolo[1,5-a]pyridine derivatives. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

The Role of 6-Bromopyrazolo[1,5-a]pyridine in the Synthesis of Novel PI3K Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions. Consequently, the development of potent and selective PI3K inhibitors has become a major focus in drug discovery. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have emerged as privileged structures in the design of such inhibitors. This document provides detailed application notes and protocols on the use of 6-Bromopyrazolo[1,5-a]pyridine as a key building block in the synthesis of novel PI3K inhibitors.

The PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). This recruitment to the cell membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating various cellular functions.

PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors Akt->Downstream activates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Growth Cell Growth Downstream->Growth Synthetic_Workflow Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Product_Suzuki 6-(Aryl/Heteroaryl)pyrazolo[1,5-a]pyridine (PI3K Inhibitor Precursor) Suzuki->Product_Suzuki Product_Buchwald 6-(Amino)pyrazolo[1,5-a]pyridine (PI3K Inhibitor Precursor) Buchwald->Product_Buchwald Optimization Further Functionalization & Optimization Product_Suzuki->Optimization Product_Buchwald->Optimization Final_Product Potent & Selective PI3K Inhibitor Optimization->Final_Product

Medicinal Chemistry Applications of Pyrazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the medicinal chemistry applications of pyrazolo[1,5-a]pyridines, with a focus on their use as kinase inhibitors, receptor antagonists, and antimicrobial agents. Detailed protocols for key synthetic and biological evaluation methods are also presented to aid researchers in this field.

Applications in Oncology: Kinase Inhibition

Pyrazolo[1,5-a]pyridines have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2] Their ability to mimic the ATP molecule allows them to bind to the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

A series of pyrazolo[1,5-a]pyridines has been developed as selective inhibitors of the p110α isoform of PI3K, a critical enzyme in cell proliferation and survival.

Compoundp110α IC50 (nM)Cell Proliferation IC50 (nM)Reference
5x 0.9-[3]
p38 MAP Kinase Inhibitors

Substituted pyrazolo[1,5-a]pyridines have been synthesized and identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses.

Compoundp38 Enzyme InhibitionReference
14q-v Strongly Preferred[4]
Pim-1 Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.

CompoundPim-1 IC50 (nM)BAD Phosphorylation Inhibition (1µM)Reference
9a/b -68-77%[5]
11a/b -68-77%[5]
1 45-[5]

Applications in Central Nervous System (CNS) Disorders

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

Pyrazolo[1,5-a]pyridine derivatives have been discovered as potent and orally active antagonists of the CRF1 receptor, which is implicated in stress-related disorders.

CompoundCRF1 Binding Affinity (Ki, nM)Functional Antagonistic ActivityReference
46 (E2508) PotentRobust oral efficacy[6]
24c Significant-[6]
24d Significant-[6]
24e Significant-[6]

Applications in Infectious Diseases

Antitubercular Agents

The pyrazolo[1,5-a]pyridine scaffold has been explored for the development of novel antitubercular agents, showing promising activity against Mycobacterium tuberculosis (Mtb).

CompoundMtb H37Rv MIC (µg/mL)Mtb H37Rv MIC (nM)Reference
5a -69.1[7]
5k -<10[7]
6j ≤0.002-[3]
6a 2.28 (LORA MIC)-[3]
6f 2.25 (LORA MIC)-[3]
6n 2.84 (LORA MIC)-[3]

Experimental Protocols

Synthesis of the Pyrazolo[1,5-a]pyridine Core

A general method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1]

Protocol:

  • Combine N-amino-2-imino-pyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equivalents).

  • Stir the mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.

  • After cooling, the product can be isolated and purified by standard methods such as recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product N-amino-2-imino-pyridine N-amino-2-imino-pyridine Cross-dehydrogenative Coupling Cross-dehydrogenative Coupling N-amino-2-imino-pyridine->Cross-dehydrogenative Coupling 1,3-dicarbonyl compound 1,3-dicarbonyl compound 1,3-dicarbonyl compound->Cross-dehydrogenative Coupling Ethanol, Acetic Acid Ethanol, Acetic Acid Ethanol, Acetic Acid->Cross-dehydrogenative Coupling 130°C, O2 atmosphere, 18h 130°C, O2 atmosphere, 18h 130°C, O2 atmosphere, 18h->Cross-dehydrogenative Coupling Pyrazolo[1,5-a]pyridine core Pyrazolo[1,5-a]pyridine core Cross-dehydrogenative Coupling->Pyrazolo[1,5-a]pyridine core

Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

p38 MAP Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against p38 MAP kinase.[2]

Materials:

  • Purified p38 MAP kinase

  • Substrate peptide (e.g., ATF2)

  • [γ-³²P]ATP

  • Test compounds

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

  • Kinase assay buffer

  • Phosphoric acid

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing kinase assay buffer, p38 kinase, and the substrate peptide.

  • Add the test compound at various concentrations. Include a control with no inhibitor.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding phosphoric acid.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Cellular Response Cellular Response Downstream Substrates->Cellular Response Pyrazolo[1,5-a]pyridines Pyrazolo[1,5-a]pyridines Pyrazolo[1,5-a]pyridines->p38 MAPK Inhibition

Caption: Simplified p38 MAPK signaling pathway showing inhibition by pyrazolo[1,5-a]pyridines.

Pim-1 Kinase Cellular Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the inhibition of Pim-1 kinase activity by monitoring the phosphorylation of its substrate, BAD.[8]

Materials:

  • HEK293T cells

  • Expression vectors for Pim-1 and myc-tagged BAD

  • Test compounds

  • Cell lysis buffer

  • Sandwich-ELISA kit for phospho-BAD (Ser112)

Protocol:

  • Co-transfect HEK293T cells with expression vectors for Pim-1 and myc-tagged BAD.

  • Incubate the transfected cells with various concentrations of the test compound.

  • Lyse the cells.

  • Quantify the level of BAD phosphorylation at Ser112 using a sandwich-ELISA.

  • The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value from the dose-response curve.

Mycobacterium tuberculosis H37Rv Whole-Cell Screening Assay

This protocol outlines a high-throughput screening method to identify inhibitors of M. tuberculosis growth.[9]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 medium supplemented with OADC and Tween 80

  • 384-well clear-bottom plates

  • Test compounds

  • Resazurin solution

  • Plate reader

Protocol:

  • Dispense test compounds into 384-well plates.

  • Inoculate the wells with a culture of M. tuberculosis H37Rv. Include appropriate controls (e.g., no-drug control, positive control inhibitor like rifampicin).

  • Incubate the plates at 37°C for 5-7 days.

  • Add resazurin solution to each well and incubate for a further 16-24 hours.

  • Measure fluorescence or absorbance to determine cell viability.

  • Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits bacterial growth.

CRF1 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the CRF1 receptor.[10]

Materials:

  • Cell membranes expressing human CRF1 receptor

  • Radioligand (e.g., [¹²⁵I]sauvagine)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Incubate the CRF1 receptor-expressing membranes with the radioligand and various concentrations of the test compound in a binding buffer.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the Ki value for the test compound by analyzing the competition binding data.

References

Application Notes and Protocols for the Synthesis of 6-Aryl-Pyrazolo[1,5-a]pyridines using Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This scaffold is a key component in the development of novel therapeutic agents, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][3][4][5] The functionalization of the pyrazolo[1,5-a]pyridine core, especially at the 6-position with various aryl groups, is crucial for modulating their biological activity, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of 6-aryl-pyrazolo[1,5-a]pyridines.[1] This reaction typically involves the palladium-catalyzed coupling of a halide (or triflate) with an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[1] This application note provides a detailed protocol for the synthesis of 6-aryl-pyrazolo[1,5-a]pyridines via Suzuki coupling, along with relevant data and visualizations to aid researchers in this field.

Data Presentation

The following table summarizes the yields of various 6-aryl-pyrazolo[1,5-a]pyridine derivatives synthesized via Suzuki coupling, as adapted from the literature. These examples demonstrate the versatility of the reaction with different aryl boronic acids.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid6-Phenylpyrazolo[1,5-a]pyridine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine92
34-Chlorophenylboronic acid6-(4-Chlorophenyl)pyrazolo[1,5-a]pyridine78
43-Tolylboronic acid6-(3-Tolyl)pyrazolo[1,5-a]pyridine88
52-Naphthylboronic acid6-(Naphthalen-2-yl)pyrazolo[1,5-a]pyridine75

Note: Yields are based on representative literature procedures and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 6-aryl-pyrazolo[1,5-a]pyridines starting from 6-bromo-pyrazolo[1,5-a]pyridine using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Bromo-pyrazolo[1,5-a]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-bromo-pyrazolo[1,5-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Solvent Addition and Degassing: Add a mixture of anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL). Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-pyrazolo[1,5-a]pyridine.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki-Miyaura Coupling Mechanism

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 6-aryl-pyrazolo[1,5-a]pyridines.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X (6-Bromo-pyrazolo[1,5-a]pyridine) Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Pd(II)-R' Reductive_Elimination->Pd(0) R-R' (6-Aryl-pyrazolo[1,5-a]pyridine) ArB(OH)2 ArB(OH)2 (Arylboronic Acid) Activated_Boronate [ArB(OH)3]⁻ ArB(OH)2->Activated_Boronate + OH⁻ Base Base (e.g., Na2CO3) Activated_Boronate->Transmetalation Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 6-aryl-pyrazolo[1,5-a]pyridines.

Workflow Start Start Reaction_Setup Reaction Setup: - 6-Bromo-pyrazolo[1,5-a]pyridine - Arylboronic acid - Base - Catalyst & Ligand Start->Reaction_Setup Solvent_Addition Add Solvents (Dioxane/Water) Reaction_Setup->Solvent_Addition Degassing Degas with Inert Gas Solvent_Addition->Degassing Heating Heat to Reflux Degassing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for synthesis and purification.

Application in Kinase Inhibition Signaling Pathway

Pyrazolo[1,5-a]pyridine derivatives are often developed as kinase inhibitors. The following diagram shows a simplified, generalized signaling pathway where such an inhibitor might act.

Kinase_Inhibition Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Response Leads to Inhibitor 6-Aryl-pyrazolo[1,5-a]pyridine (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Generalized kinase signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Derivatization of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 6-Bromopyrazolo[1,5-a]pyridine at the bromine position. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in medicinal chemistry, and the functionalization at the 6-position is crucial for the development of novel therapeutic agents.[1] This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Due to the limited availability of specific quantitative data for this compound in the literature, the following protocols and data tables are based on established methods for structurally similar compounds, such as bromopyridines and other substituted pyrazolo[1,5-a]pyridine derivatives. These should serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl- and 6-Heteroarylpyrazolo[1,5-a]pyridines

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds. A general route for the synthesis of 6-aryl and 6-heteroaryl pyrazolo[1,5-a]pyridines involves the Suzuki coupling of a 6-bromo-pyrazolo[1,5-a]pyridine intermediate with an appropriate aryl or heteroaryl boronic acid or ester.

General Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound product 6-Arylpyrazolo[1,5-a]pyridine reactant1->product Suzuki Coupling reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst Ligand, Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Representative Reaction Conditions:
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012Est. >80
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9018Est. >75
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1108Est. >70
42-Thiopheneboronic acidXPhos Pd G2 (2)-K₂CO₃THF/H₂O8016Est. >85

Estimated yields are based on similar reactions reported in the literature for related substrates.

Detailed Experimental Protocol:
  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 6-Alkynylpyrazolo[1,5-a]pyridines

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of various natural products and pharmaceuticals.

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound product 6-Alkynylpyrazolo[1,5-a]pyridine reactant1->product Sonogashira Coupling reactant2 Terminal Alkyne reactant2->product catalyst Pd Catalyst Cu(I) co-catalyst, Base

Caption: General scheme for the Sonogashira coupling of this compound.

Representative Reaction Conditions:
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16Est. >80
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DipeaDMF6012Est. >85
31-HexynePd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile8010Est. >75
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane908Est. >70

Estimated yields are based on similar reactions reported in the literature for related substrates.

Detailed Experimental Protocol:
  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol).

  • Reagent Addition: Add the base (e.g., Et₃N, 3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature) for the specified duration (e.g., 16 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 6-Aminopyrazolo[1,5-a]pyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl amines.

General Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound product 6-Aminopyrazolo[1,5-a]pyridine reactant1->product Buchwald-Hartwig Amination reactant2 Amine (R¹R²NH) reactant2->product catalyst Pd Catalyst Ligand, Base

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Representative Reaction Conditions:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018Est. >90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11012Est. >80
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8016Est. >85
4PyrrolidinePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Toluene10024Est. >75

Estimated yields are based on similar reactions reported in the literature for related substrates.

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by the anhydrous solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100 °C) for the required time (e.g., 18 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup Reaction Setup (Substrate, Catalyst, Ligand, Base) inert Establish Inert Atmosphere setup->inert solvent Add Solvent and Reagents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench and Extract cool->quench purify Column Chromatography quench->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: 6-Bromopyrazolo[1,5-a]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. 6-Bromopyrazolo[1,5-a]pyridine is a key heterocyclic scaffold that has demonstrated utility as a foundational fragment for the development of potent and selective enzyme inhibitors. Its rigid bicyclic structure and the presence of a bromine atom provide a well-defined vector for chemical elaboration, making it an attractive starting point for FBDD campaigns.

These application notes provide an overview of the utility of the this compound scaffold, with a focus on its application in the discovery of selective inhibitors for the p110α isoform of phosphoinositide 3-kinase (PI3K).

Application: Scaffold for p110α-Selective PI3K Inhibitors

The pyrazolo[1,5-a]pyridine core has been identified as a promising scaffold for the development of selective inhibitors of the p110α isoform of PI3K, a key target in oncology. While not a direct "hit" from a fragment screening campaign in the strictest sense, this compound serves as a crucial starting material and structural motif in the synthesis of more complex and potent inhibitors. The structure-activity relationship (SAR) studies of a series of pyrazolo[1,5-a]pyridine derivatives highlight the importance of this core in achieving high affinity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro activity of key pyrazolo[1,5-a]pyridine analogues against Class I PI3K isoforms. The data illustrates how the core scaffold contributes to the inhibitory activity and how substitutions on the ring system can modulate potency and selectivity.

Compound IDR Groupp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
1 H200>1000>1000>1000
2 3-CHO100>1000>1000>1000
3 3-CH=NOH50800>1000>1000
4 3-CN30500>1000>1000

Data is derived from structure-activity relationship studies on the pyrazolo[1,5-a]pyridine scaffold and should be considered representative.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD workflow involving a scaffold like this compound are provided below. These are generalized protocols and may require optimization for specific targets and screening platforms.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiments are commonly used.

Materials:

  • ¹⁵N-labeled target protein (e.g., PI3Kα) in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% D₂O).

  • Fragment library containing this compound.

  • NMR spectrometer (600 MHz or higher) with a cryoprobe.

Procedure:

  • Protein Preparation: Prepare a 50-100 µM solution of ¹⁵N-labeled target protein in the NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference.

  • Fragment Soaking: Add a stock solution of this compound (typically in DMSO-d₆) to the protein solution to a final concentration of 200-500 µM. The final DMSO concentration should not exceed 1-2%.

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and fragment-soaked spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of the fragment to the protein in the vicinity of those residues.

Protocol 2: Thermal Shift Assay (TSA) for Fragment Screening

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Materials:

  • Purified target protein (e.g., PI3Kα).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution in DMSO.

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96- or 384-well PCR plate, prepare a reaction mixture containing the target protein (2-5 µM), SYPRO Orange dye (5x final concentration), and assay buffer.

  • Compound Addition: Add this compound to the wells to a final concentration of 100-200 µM. Include a DMSO control.

  • Thermal Denaturation: Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Analysis: The fluorescence intensity will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions. The Tm is the temperature at the midpoint of this transition. A significant positive shift in the Tm in the presence of the fragment compared to the DMSO control indicates binding and stabilization of the protein.

Protocol 3: X-ray Crystallography for Fragment Soaking

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.

Materials:

  • Crystals of the target protein.

  • Cryoprotectant solution.

  • Soaking solution containing 1-10 mM this compound dissolved in a cryoprotectant-compatible buffer.

Procedure:

  • Crystal Growth: Grow crystals of the target protein to a suitable size for diffraction experiments.

  • Fragment Soaking: Transfer a protein crystal to a drop of the soaking solution containing this compound. The soaking time can vary from minutes to hours.

  • Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of the this compound fragment in the protein's binding site.

Visualizations

The following diagrams illustrate key concepts in the application of this compound in FBDD.

FBDD_Workflow FragmentLibrary Fragment Library (incl. This compound) Screening Biophysical Screening (NMR, TSA, SPR) FragmentLibrary->Screening HitValidation Hit Validation (Orthogonal Assays) Screening->HitValidation Hits StructuralBiology Structural Biology (X-ray, NMR) HitValidation->StructuralBiology SBDD Structure-Based Drug Design StructuralBiology->SBDD Binding Mode LeadOp Lead Optimization SBDD->LeadOp Analogs LeadOp->Screening SAR

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Signaling (Cell Growth, Proliferation) AKT->Downstream

Caption: Simplified PI3K signaling pathway and the point of intervention.

Application Notes: 6-Bromopyrazolo[1,5-a]pyridine as a Key Intermediate for Novel RET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the use of 6-Bromopyrazolo[1,5-a]pyridine as a crucial intermediate in the synthesis of potent and selective Rearranged during Transfection (RET) kinase inhibitors. The aberrant activity of the RET receptor tyrosine kinase is a known driver in various cancers, making it a significant target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of such inhibitors. This guide outlines the RET signaling pathway, a detailed synthetic protocol for a representative RET inhibitor, and quantitative data on the biological activity of related compounds.

Introduction to RET Kinase and its Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, differentiation, and survival.[1][2] Constitutive activation of RET through mutations or chromosomal rearrangements is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][3] Upon ligand binding, RET dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[1][4] The development of small molecule inhibitors that target the ATP-binding site of the RET kinase domain is a clinically validated strategy to counteract the effects of oncogenic RET alterations.

RET Signaling Pathway Diagram

RET_Signaling_Pathway Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa Binds RET RET Receptor GFRa->RET Recruits P_RET Dimerized & Phosphorylated RET Kinase RET->P_RET Dimerization & Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K PLCg PLCγ P_RET->PLCg STAT3 STAT3 P_RET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor RET Kinase Inhibitor (e.g., Pyrazolo[1,5-a]pyridine-based) Inhibitor->P_RET

Caption: Simplified RET signaling pathway and point of inhibition.

This compound in RET Inhibitor Synthesis

The pyrazolo[1,5-a]pyridine scaffold serves as an excellent starting point for the synthesis of kinase inhibitors due to its rigid bicyclic structure which can be readily functionalized. This compound is a key intermediate, with the bromine atom at the 6-position providing a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties, which are crucial for achieving high potency and selectivity for the RET kinase.

Experimental Workflow for Synthesis

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 6-Aryl-pyrazolo[1,5-a]pyridine Step1->Intermediate1 Step2 Functionalization at C3 (e.g., Halogenation) Intermediate1->Step2 Intermediate2 3-Halo-6-Aryl-pyrazolo[1,5-a]pyridine Step2->Intermediate2 Step3 Second Coupling or Nucleophilic Substitution Intermediate2->Step3 FinalProduct Final RET Kinase Inhibitor Step3->FinalProduct

Caption: General synthetic workflow for RET inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine-based RET Inhibitor

This protocol describes a representative synthesis of a potent RET inhibitor using this compound as a key intermediate. The synthesis involves a Suzuki-Miyaura coupling followed by further functionalization.

Step 1: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Degas the mixture by bubbling with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 6-aryl-pyrazolo[1,5-a]pyridine intermediate.

Step 2: Halogenation at the C3-Position

  • Reaction Setup: Dissolve the 6-aryl-pyrazolo[1,5-a]pyridine intermediate (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the cooled solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 3-bromo-6-aryl-pyrazolo[1,5-a]pyridine.

Step 3: Introduction of the Amine Side Chain

  • Reaction Setup: In a sealed tube, combine the 3-bromo-6-aryl-pyrazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.5 eq), palladium acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq) in tert-butanol.

  • Reaction Conditions: Degas the mixture with nitrogen for 10 minutes. Seal the tube and heat to 110 °C for 16 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the final RET kinase inhibitor.

Quantitative Data of Representative Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors

The following table summarizes the in vitro activity of a series of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine-based RET kinase inhibitors.

Compound IDScaffoldRET IC50 (nM)KDR IC50 (nM)Reference
Compound 1 Pyrazolo[1,5-a]pyrimidine1.2>500[1]
Compound 2 Pyrazolo[1,5-a]pyrimidine3.5180[1]
Compound 7 Pyrazolo[1,5-a]pyrimidine2.185[1]
Compound 8p Pyrazoloadenine0.32198[2]
Example 1-1 Pyrazolo[1,5-a]pyridine<10-
Example 1-2 Pyrazolo[1,5-a]pyridine<10-
Example 1-3 Pyrazolo[1,5-a]pyridine<10-

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel RET kinase inhibitors. The synthetic protocols outlined in this document provide a solid foundation for the development of potent and selective therapeutics targeting RET-driven cancers. The presented data highlights the potential of the pyrazolo[1,5-a]pyridine scaffold in achieving high inhibitory activity against RET kinase. Further optimization of these structures can lead to the discovery of next-generation cancer therapies.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 6-Bromopyrazolo[1,5-a]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 6-Bromopyrazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the yield of my Suzuki coupling with this compound consistently low?

Low yields in Suzuki couplings involving nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridine are common and can stem from several factors. The primary issues include:

  • Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms of the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium catalyst, leading to its deactivation and reduced catalytic activity.[1][2]

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water or other protic sources and can be a significant issue with heteroaryl boronic acids.[2]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can facilitate the homocoupling of boronic acids.[2]

  • Poor Solubility: The starting materials or the catalyst may not be fully dissolved in the chosen solvent, impeding the reaction rate.[1]

Q2: How can I minimize catalyst poisoning and improve its activity?

To counteract catalyst deactivation by the nitrogen heterocycle, consider the following strategies:

  • Choice of Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can help to stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition. Commonly successful ligands for N-heterocycles include Buchwald ligands such as SPhos and XPhos.[1][2]

  • Use of Pre-catalysts: Pre-formed palladium pre-catalysts, like XPhosPdG2, can be more effective than generating the active Pd(0) species in situ. These are often more stable and can lead to more consistent results.[3]

  • Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can help maintain a low concentration of the potentially inhibiting substrate, thus reducing its effect on the catalyst.[1]

Q3: What are the best practices to avoid protodeboronation of my boronic acid?

Protodeboronation is a common culprit for low yields. To mitigate this:

  • Use Boronate Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and less prone to protodeboronation.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing the amount of water can reduce the rate of protodeboronation. Employing anhydrous solvents can be beneficial.[2]

  • Choice of Base: A carefully selected base is crucial. While inorganic bases are common, their strength and solubility can influence the extent of protodeboronation. Sometimes, a seemingly anhydrous base like K₃PO₄ may require a small amount of water to be effective.[2]

Q4: My reaction mixture shows significant formation of homocoupled byproducts. How can I suppress this?

Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction:

  • Thorough Degassing: Ensure that the reaction mixture and solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[2]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1]

Q5: What are the recommended starting conditions for the Suzuki coupling of this compound?

Based on successful couplings with structurally similar heteroaromatic bromides, a good starting point for optimization is outlined in the experimental protocols below. A screening of catalysts, ligands, bases, and solvents is highly recommended to find the optimal conditions for your specific arylboronic acid partner.

Data Presentation: Comparison of Reaction Conditions for Similar Heterocycles

The following tables summarize yields for Suzuki coupling reactions with structurally similar nitrogen-containing heterocycles under various conditions. This data is intended to guide the selection of reaction parameters for the coupling of this compound.

Table 1: Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1p-Methoxyphenylboronic acidXPhosPdG2 (5)XPhos (5)K₃PO₄Dioxane/H₂O80289
2Phenylboronic acidXPhosPdG2 (5)XPhos (5)K₃PO₄Dioxane/H₂O80274
34-Biphenylboronic acidXPhosPdG2 (5)XPhos (5)K₃PO₄Dioxane/H₂O80279
42-Naphthylboronic acidXPhosPdG2 (5)XPhos (5)K₃PO₄Dioxane/H₂O80285

Table 2: Suzuki Coupling of Various Bromopyridines [1][4]

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd₂(dba)₃ (2)XPhosK₃PO₄Dioxane/H₂O1001295
22-Bromopyridine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF801672
32-BromopyridinePhenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1001680+

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Conventional Heating)

This protocol is a generalized starting point based on conditions found to be effective for similar nitrogen-containing heterocycles.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)

  • Ligand (if required, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to establish an inert atmosphere.[1]

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used).

  • Add the degassed solvent mixture via syringe.[1]

  • Seal the flask and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction vigorously for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylpyrazolo[1,5-a]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhosPdG2, 5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent such as 1,4-dioxane/water (4:1)

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.[3]

  • Add the chosen solvent system to the vial.[3]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (6-Bromopyrazolo...) CatalystPoisoning Catalyst Poisoning (N-coordination) Pd0->CatalystPoisoning PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki catalytic cycle and common side reactions.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst/ligand appropriate for N-heterocycles? Start->CheckCatalyst ChangeCatalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. CheckCatalyst->ChangeCatalyst Yes CheckDeboron Is protodeboronation suspected? (SM consumed, low product) CheckCatalyst->CheckDeboron No ChangeCatalyst->CheckDeboron UseEster Use more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. CheckDeboron->UseEster Yes CheckSolubility Are the starting materials fully dissolved? CheckDeboron->CheckSolubility No UseEster->CheckSolubility ChangeSolvent Screen different solvents or increase reaction temperature. CheckSolubility->ChangeSolvent No CheckHomocoupling Is homocoupling a major byproduct? CheckSolubility->CheckHomocoupling Yes ChangeSolvent->CheckHomocoupling Degas Thoroughly degas the reaction mixture and run under inert atmosphere. CheckHomocoupling->Degas Yes Success Improved Yield CheckHomocoupling->Success No Degas->Success

Caption: A troubleshooting workflow for low yields.

Parameter_Relationships Yield Reaction Yield Catalyst Catalyst/Ligand CatalystActivity Catalyst Activity Catalyst->CatalystActivity Base Base SideReactions Side Reactions (Protodeboronation, Homocoupling) Base->SideReactions Base->CatalystActivity Solvent Solvent Solvent->CatalystActivity Solubility Reagent Solubility Solvent->Solubility Temperature Temperature Temperature->SideReactions Temperature->CatalystActivity Temperature->Solubility SideReactions->Yield (decreases) CatalystActivity->Yield Solubility->Yield

Caption: Key parameter relationships in Suzuki coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 6-Bromopyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this specific cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues observed during the Buchwald-Hartwig amination of this compound and offers strategies for remediation.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can shield the palladium center and promote the desired catalytic cycle. For primary amines, BrettPhos is often a good choice, while RuPhos is suitable for secondary amines.[2] 2. Use of Precatalysts: Utilize well-defined palladium precatalysts to ensure the efficient generation of the active Pd(0) species. 3. Slow Addition: Consider the slow addition of the this compound to the reaction mixture to maintain a low concentration and minimize catalyst inhibition.
Inefficient Oxidative Addition or Reductive Elimination: These are key steps in the catalytic cycle that can be sluggish.1. Ligand Choice: The choice of ligand is critical. Biarylphosphine ligands are known to facilitate both oxidative addition and reductive elimination.[3] 2. Temperature Optimization: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions.
Formation of Side Products Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of pyrazolo[1,5-a]pyridine. This is a common side reaction in Buchwald-Hartwig aminations.[3]1. Base Selection: The choice of base can influence the extent of hydrodehalogenation. While strong bases like NaOtBu are common, weaker bases such as K₃PO₄ or Cs₂CO₃ might be beneficial. 2. Reaction Time: Minimize the reaction time. Prolonged heating can increase the likelihood of this side product. 3. Moisture Control: Ensure strictly anhydrous conditions, as water can be a proton source.
Homocoupling/Dimerization: Formation of bi(pyrazolo[1,5-a]pyridine) through the coupling of two molecules of the starting material.1. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling. 2. Catalyst Loading: Use the lowest effective catalyst loading.
Poor Reproducibility Inconsistent Reagent Quality: Impurities in solvents, bases, or the starting materials can affect the reaction outcome.1. Solvent Purity: Use freshly distilled or anhydrous grade solvents. 2. Base Quality: Use a freshly opened bottle of the base or store it under an inert atmosphere.
Atmosphere Control: Presence of oxygen or moisture can deactivate the catalyst.1. Glovebox/Schlenk Line Technique: Perform the reaction setup in a glovebox or using standard Schlenk line techniques to ensure an inert atmosphere.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Buchwald-Hartwig amination of this compound?

A1: The most commonly observed side product is the hydrodehalogenated product, pyrazolo[1,5-a]pyridine. This occurs when the bromine atom is replaced by a hydrogen atom.[3] Careful control of reaction conditions, particularly the choice of base and reaction time, can help minimize its formation.

Q2: Which palladium source and ligand combination is a good starting point for this reaction?

A2: A good starting point for the amination of heteroaromatic halides like this compound is a combination of a palladium precatalyst such as Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.[2][5] The optimal ligand may depend on the specific amine being used.

Q3: What role does the base play, and which one should I choose?

A3: The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, for substrates prone to decomposition or side reactions, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.

Q4: Can I run the reaction open to the air?

A4: No, it is critical to perform the Buchwald-Hartwig amination under an inert atmosphere (e.g., argon or nitrogen).[4] The palladium(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.

Q5: My starting material is not fully consumed, even after prolonged reaction time. What should I do?

A5: Incomplete conversion can be due to catalyst deactivation. As mentioned in the troubleshooting guide, the nitrogen atoms in your substrate can inhibit the palladium catalyst.[1] Consider switching to a more robust ligand system (e.g., a bulkier biarylphosphine ligand) or using a higher catalyst loading. You can also try a slow addition of your substrate to the reaction mixture.

Experimental Protocols

The following protocols are based on general procedures for the Buchwald-Hartwig amination of bromopyridines and related N-heterocycles and should be optimized for your specific amine.[4][6]

General Protocol for Amination with a Primary or Secondary Amine

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-2.4 mol% relative to Pd), and the base (typically 1.4-2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (typically 1.2-1.5 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle and Potential Side Reactions

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' - L Dimerization Homocoupling Product (Ar-Ar) OxAdd->Dimerization Homocoupling Pathway AmidoComplex Pd(II) Amido Complex AmineCoord->AmidoComplex + Base - [Base-H]+Br- AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product Hydrodehalogenation Hydrodehalogenation Product (Ar-H) AmidoComplex->Hydrodehalogenation β-Hydride Elimination/ Protonolysis ArBr 6-Bromopyrazolo- [1,5-a]pyridine (Ar-Br) Amine Amine (HNR'R'') Base Base BaseH [Base-H]+ BrMinus Br- Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Solid Reagents: This compound, Pd Precatalyst, Ligand, Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Add Amine C->D E Heat with Vigorous Stirring (80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute and Filter through Celite G->H I Aqueous Wash (Water, Brine) H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

References

Technical Support Center: Purification of Brominated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of brominated pyrazolopyridines?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include unreacted starting materials, over-brominated products (e.g., dibromo-substituted species), regioisomers, and byproducts from dehalogenation or hydrolysis.[1] The specific impurity profile often depends on the synthetic route employed.[1]

Q2: My brominated pyrazolopyridine appears to be degrading during column chromatography on silica gel. What could be the cause?

A2: Some brominated pyrazolopyridines can be unstable, and prolonged exposure to the acidic surface of silica gel can lead to decomposition.[2] This can manifest as streaking on a TLC plate or the appearance of new, more polar spots. The nitrogen atoms in the pyridine ring can also interact strongly with silica, leading to poor recovery.[1]

Q3: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?

A3: Residual palladium is a common issue in reactions like Suzuki-Miyaura couplings.[1] Standard flash column chromatography is often insufficient to completely remove palladium residues.[3] The most effective method is to use a metal scavenger resin after initial chromatographic purification. These resins have a high affinity for palladium and can reduce its levels significantly.[3]

Q4: Is recrystallization a viable method for purifying brominated pyrazolopyridines?

A4: Yes, recrystallization can be a very effective technique, especially for removing less soluble or more soluble impurities.[4][5] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] For separating regioisomers, fractional recrystallization may be effective if their solubilities are sufficiently different.[4]

Q5: What is dehalogenation and how can I prevent it during purification?

A5: Dehalogenation is the loss of the bromine atom from the pyrazolopyridine ring, replacing it with a hydrogen atom.[7] This can be a significant side reaction, particularly during catalytic reactions (e.g., Suzuki coupling) where certain bases or trace palladium hydride species can promote it.[1] To minimize this, ensure reaction conditions are optimized and consider the choice of base and catalyst carefully. During work-up and purification, avoid unnecessarily harsh basic or reductive conditions.

Troubleshooting Guides

This section provides practical advice for overcoming common purification challenges in a question-and-answer format.

Issue 1: Low Purity After Flash Column Chromatography

Question: I've purified my crude brominated pyrazolopyridine by flash chromatography, but the resulting product is still impure, showing multiple spots on TLC or peaks in HPLC. What should I do?

Answer: This is a common challenge, often due to co-eluting byproducts with similar polarity to the desired compound.[4]

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Mobile Phase Gradient: Switch from an isocratic (constant solvent mixture) to a shallow gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[4] This can improve the separation of closely eluting compounds.

    • Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., dichloromethane or a few drops of triethylamine for basic compounds) can alter selectivity.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reversed-phase silica gel (C18).

  • Attempt Recrystallization: If the product obtained from chromatography is a solid, recrystallization is an excellent secondary purification step.[5] It relies on differences in solubility rather than polarity and can effectively remove impurities that co-elute.

  • Perform a Proper Work-up: Before chromatography, ensure a thorough aqueous work-up is performed to remove inorganic salts and catalysts, which can otherwise interfere with purification.[4]

Issue 2: Difficulty Separating Regioisomers

Question: My reaction has produced two or more regioisomers of my brominated pyrazolopyridine that are very difficult to separate. How can I isolate the desired isomer?

Answer: Separating regioisomers is a significant challenge because they often have very similar physical properties.

Troubleshooting Steps:

  • High-Performance Flash Chromatography (HPFC): If available, use an automated flash chromatography system with high-resolution columns. These systems provide better separation efficiency than traditional glass columns.

  • Fractional Recrystallization: This technique can be effective if the regioisomers have different solubilities.[4] It involves a series of recrystallization steps to progressively enrich one isomer.

  • Preparative HPLC: For difficult separations or when high purity is critical, preparative reversed-phase HPLC is often the most powerful tool. It offers much higher resolution than standard flash chromatography.[8]

  • Protecting Group Strategy: In some cases, it may be easier to separate the isomers after derivatizing a functional group on the molecule. The protecting group can be removed after separation.[1]

Issue 3: Low or No Crystal Formation During Recrystallization

Question: I'm trying to recrystallize my brominated pyrazolopyridine, but it either oils out or remains completely dissolved even after cooling. How can I induce crystallization?

Answer: Failure to crystallize is typically due to using an inappropriate solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[6] If a single solvent doesn't work, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Add the "good" solvent to the hot mixture until the compound dissolves, then add the "poor" solvent dropwise until turbidity appears, followed by slow cooling.[6]

  • Slow Cooling: Rapid cooling often leads to the formation of an amorphous solid or oil.[9] Allow the flask to cool slowly to room temperature, and only then place it in an ice bath to maximize recovery.[6]

  • Induce Crystallization:

    • Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[6]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a nucleation site for crystal growth.

Data Presentation

Table 1: Common Impurities in Brominated Pyrazolopyridine Synthesis & Purification

Impurity TypeLikely OriginRecommended Removal Method
Over-brominated Products Excess brominating agent (e.g., NBS, Br₂) during synthesis.[1]Flash column chromatography with a shallow gradient.
Regioisomers Lack of regioselectivity during the bromination or coupling step.[1]High-Performance Flash Chromatography, Preparative HPLC, or Fractional Recrystallization.[4]
Starting Materials Incomplete reaction.[1]Flash column chromatography; often separable due to polarity differences.
Dehalogenated Byproduct Reductive side reaction, often during Pd-catalyzed couplings.[1]Careful optimization of flash chromatography or preparative HPLC.
Hydrolysis Products Exposure to water during work-up or on silica gel, especially with ester or amide groups.[10]Anhydrous work-up conditions; flash chromatography (can be difficult if very polar).
Residual Catalyst (e.g., Pd) Incomplete removal after cross-coupling reactions.[1]Metal scavenger resin treatment after initial purification.[3]

Table 2: Solvent Systems for Purification

Purification MethodSolvent System ExampleTarget Compound PolarityNotes
Flash Chromatography Hexane / Ethyl Acetate (Gradient)Low to MediumA standard starting point for many organic compounds.[4]
Flash Chromatography Dichloromethane / Methanol (Gradient)Medium to HighUseful for more polar pyrazolopyridine derivatives.
Recrystallization Ethanol / WaterPolarDissolve in hot ethanol, add water until cloudy, then cool.[6]
Recrystallization Toluene or XyleneNon-polar to MediumGood for compounds with aromatic character.
Recrystallization IsopropanolMediumA common single-solvent choice.

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Sample Preparation: Dissolve the crude brominated pyrazolopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This prevents streaking and improves separation.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predetermined gradient. The optimal gradient is typically determined by prior TLC analysis.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.[4]

Protocol 2: General Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a suitable solvent to the flask.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid completely dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.[6]

Visualizations

G Troubleshooting Workflow for Low Purity start Impure Product after Initial Purification check_tlc Analyze by TLC/LC-MS: Are impurities baseline, polar, or co-eluting? start->check_tlc baseline Baseline Impurities (Inorganic salts, catalyst) check_tlc->baseline Baseline polar Polar Impurities (Streaking on TLC) check_tlc->polar Polar coeluting Co-eluting Impurities (Close Rf values) check_tlc->coeluting Co-eluting solve_baseline Improve aqueous work-up. Use metal scavenger resin. baseline->solve_baseline solve_polar Consider product instability on silica. Switch to neutral alumina or add base (e.g., TEA) to eluent. polar->solve_polar solve_coeluting Optimize Chromatography: - Use a shallower gradient. - Try a different solvent system. coeluting->solve_coeluting final_product Pure Product solve_baseline->final_product solve_polar->final_product recrystallize Attempt Recrystallization solve_coeluting->recrystallize recrystallize->final_product

Caption: A troubleshooting workflow for addressing low purity issues.

G Purification Strategy Selection Guide start Crude Brominated Pyrazolopyridine impurity_type What is the primary nature of the impurity? start->impurity_type gross_polarity Gross Polarity Difference (e.g., starting materials) impurity_type->gross_polarity Polarity regioisomers Regioisomers or Stereoisomers impurity_type->regioisomers Isomeric residual_metal Residual Metal Catalyst (e.g., Palladium) impurity_type->residual_metal Metallic colored_impurity Colored Impurities impurity_type->colored_impurity Color solve_polarity Standard Flash Column Chromatography gross_polarity->solve_polarity solve_isomers 1. High-Resolution Flash/Prep-HPLC 2. Fractional Recrystallization regioisomers->solve_isomers solve_metal 1. Flash Chromatography 2. Metal Scavenger Resin residual_metal->solve_metal solve_color Recrystallization with Activated Charcoal colored_impurity->solve_color

Caption: A decision guide for selecting an appropriate purification strategy.

References

Stability of 6-Bromopyrazolo[1,5-a]pyridine under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-Bromopyrazolo[1,5-a]pyridine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

A1: Based on available synthetic procedures, the this compound core structure exhibits considerable stability in strong acidic conditions. For instance, the related compound, ethyl this compound-3-carboxylate, has been shown to be stable when refluxed in 40% aqueous sulfuric acid for 18 hours during decarboxylation reactions.[1] It is also stable when acidified to pH 1 with 1 M HCl.[1] However, prolonged exposure to extreme pH and high temperatures could potentially lead to degradation. We recommend performing stress testing under your specific experimental conditions to confirm stability.

Q2: Is this compound stable under basic conditions?

A2: The pyrazolo[1,5-a]pyridine nucleus is generally stable under basic conditions. Synthetic protocols involving the hydrolysis of ethyl this compound-3-carboxylate utilize 1 M NaOH at reflux for 6 hours, indicating the core's resilience.[1] Additionally, reaction workups involving adjusting the pH to 10 with 1 M NaOH and stirring for one hour have been reported without significant degradation.[1] For long-term storage or experiments, it is advisable to maintain a neutral pH.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation could involve hydrolysis of the bromine substituent or cleavage of the pyrazolo[1,5-a]pyridine ring system under harsh conditions (e.g., extreme pH, high temperature, and oxidative stress). It is recommended to use analytical techniques such as LC-MS to identify any potential degradants in your samples.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture.[2] For solutions, it is advisable to use anhydrous aprotic solvents and store at low temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield or recovery after a reaction in acidic or basic media. The compound may have degraded due to prolonged exposure to harsh pH or high temperatures.- Minimize reaction time and temperature. - Neutralize the reaction mixture as soon as the reaction is complete. - Perform a small-scale stability test under the reaction conditions to quantify degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). This could indicate the presence of degradation products.- Characterize the unknown peaks using mass spectrometry. - Compare the chromatogram of a freshly prepared sample with the aged sample. - Adjust experimental or storage conditions to minimize degradation.
Inconsistent results in biological assays. Compound instability in the assay buffer could lead to variable concentrations of the active compound.- Assess the stability of the compound in the assay buffer over the time course of the experiment. - If instability is observed, consider preparing fresh solutions for each experiment or using a more suitable buffer system.

Experimental Protocols

Protocol for Assessing Chemical Stability

This protocol provides a general framework for evaluating the stability of this compound under acidic and basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µM.

    • Basic Condition: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µM.

    • Neutral Condition (Control): Dilute the stock solution with a neutral buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Collect aliquots from each test solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots from the acidic and basic solutions by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

The following table is a template for presenting stability data.

Condition Time (hours) % Remaining (Mean ± SD, n=3) Major Degradation Products (if any)
0.1 N HCl 0100-
198.5 ± 1.2Not detected
495.2 ± 2.1Not detected
2488.7 ± 3.5DP-1 (m/z = X)
pH 7.4 Buffer 0100-
199.8 ± 0.5Not detected
499.5 ± 0.8Not detected
2499.1 ± 1.0Not detected
0.1 N NaOH 0100-
199.1 ± 0.9Not detected
497.3 ± 1.5Not detected
2492.4 ± 2.8DP-2 (m/z = Y)

DP = Degradation Product

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Acidic, Basic, & Neutral Solutions A->B C Incubate at Controlled Temperature B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F Analyze by HPLC/LC-MS E->F G Calculate % Remaining F->G Stability_Considerations A Is the experimental condition acidic or basic? B Is the temperature elevated? A->B Yes E Low risk of degradation. Proceed with caution. A->E No (Neutral) C Is the duration of the experiment long? B->C Yes B->E No D High risk of degradation. Conduct stability studies. C->D Yes C->E No

References

Technical Support Center: Degradation of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of compounds containing the pyrazolo[1,5-a]pyridine scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the stability testing and degradation analysis of pyrazolo[1,5-a]pyridine derivatives.

Issue Possible Cause(s) Recommended Action(s)
No Degradation Observed Under Stress Conditions The pyrazolo[1,5-a]pyridine scaffold is known for its general stability. Stress conditions (e.g., acid/base concentration, temperature, duration of exposure) may not be harsh enough.Increase the severity of the stress conditions. For hydrolytic studies, consider using higher concentrations of acid/base (e.g., up to 1N HCl or NaOH) or increasing the temperature. For oxidative stress, a higher concentration of H₂O₂ (up to 30%) or longer exposure time may be necessary.[1][2] It is important to note that the goal is to achieve 5-20% degradation to ensure that the degradation products are representative of the actual degradation pathway.[1][3]
Multiple Unexpected Peaks in Chromatogram Impurities in the starting material or reagents. Secondary degradation of initial degradation products. Complex degradation pathways. Co-elution of the parent compound with a degradation product.Analyze a blank (placebo) sample under the same stress conditions to rule out degradation of excipients or impurities from other sources.[4] Employ a high-resolution analytical technique like UPLC-MS/MS for better separation and identification of individual components. Varying the gradient and mobile phase composition in your HPLC/UPLC method can help resolve co-eluting peaks.
Poor Mass Balance in Forced Degradation Studies Formation of non-UV active or volatile degradation products. Degradation products may be retained on the analytical column. Inaccurate response factors for degradation products.Use a mass spectrometer (MS) in conjunction with a UV detector to identify non-chromophoric compounds.[5] Employ a gradient elution method that ends with a strong solvent wash to ensure all compounds are eluted from the column. If the structure of the degradation product is known, synthesize a standard to determine its specific response factor. A variation between 97% and 104% in mass balance can be acceptable depending on method precision.[4]
Inconsistent Results Between Batches Variability in the impurity profile of different batches of the active pharmaceutical ingredient (API). Differences in storage conditions or handling of the samples.Perform a thorough characterization of the impurity profile of each batch before initiating stability studies. Ensure strict adherence to standardized protocols for sample preparation, storage, and analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for the pyrazolo[1,5-a]pyridine scaffold?

A1: While specific degradation pathways are highly dependent on the substituents present on the scaffold, general degradation mechanisms for nitrogen-containing heterocyclic compounds include hydrolysis, oxidation, and photolysis.[7][8]

  • Hydrolysis: The pyrazole or pyridine rings are generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, and depending on the nature of the substituents, ring-opening reactions may occur. For instance, amide or ester substituents on the scaffold are susceptible to hydrolysis.[7][9]

  • Oxidation: The nitrogen atoms in the scaffold, particularly the pyridine nitrogen, can be susceptible to N-oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide.[9] Aromatic rings can also undergo oxidation, leading to the formation of hydroxylated derivatives.

  • Photodegradation: Aromatic heterocyclic systems can be susceptible to photodegradation upon exposure to UV or visible light, potentially leading to complex rearrangements or cleavage of the ring system.[7][10][11]

Q2: How can I improve the metabolic stability of my pyrazolo[1,5-a]pyridine-based compound?

A2: Studies on the related pyrazolo[1,5-a]pyrimidine scaffold have shown that the introduction of halogen atoms can increase metabolic stability by making the compound less susceptible to oxidative degradation. This strategy could potentially be applied to the pyrazolo[1,5-a]pyridine scaffold as well. Additionally, it has been observed that the pyrazolo[1,5-a]pyrimidine scaffold can exhibit better metabolic stability in human liver microsomes compared to the pyrazolo[1,5-a]pyridine scaffold, suggesting that scaffold hopping could be a viable strategy.

Q3: What are the recommended analytical techniques for studying the degradation of pyrazolo[1,5-a]pyridine derivatives?

A3: A stability-indicating analytical method is crucial. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS), particularly tandem mass spectrometry (MS/MS), is the most powerful combination.[12][13][14] This setup allows for the separation of the parent drug from its degradation products, provides information about the purity of the peaks, and enables the structural elucidation of the degradants based on their mass-to-charge ratio and fragmentation patterns.

Q4: What are the typical stress conditions for forced degradation studies of a novel pyrazolo[1,5-a]pyridine derivative?

A4: Forced degradation studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][3] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.[2]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.[2]

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[2]

  • Thermal Degradation: Dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C or higher).

  • Photodegradation: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazolo[1,5-a]pyridine Derivative

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and durations will need to be optimized for your particular compound.

1. Materials:

  • Pyrazolo[1,5-a]pyridine derivative
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Volumetric flasks, pipettes, and vials

2. Sample Preparation:

  • Prepare a stock solution of the pyrazolo[1,5-a]pyridine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 7 days. At specified time points, weigh an appropriate amount of the solid, dissolve it in a suitable solvent, and dilute to a final concentration of 0.1 mg/mL.
  • Photodegradation: Expose the drug substance in a photostability chamber to light as per ICH Q1B guidelines. Prepare a solution of the exposed solid at a concentration of 0.1 mg/mL.

4. Analysis:

  • Analyze all samples by a validated stability-indicating UPLC-PDA-MS method.
  • Monitor the formation of degradation products and the decrease in the parent drug peak area.
  • Calculate the percentage of degradation.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for a Pyrazolo[1,5-a]pyridine Derivative

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl24 h60°C8.52254.1
0.1 M NaOH24 h60°C15.23270.1
30% H₂O₂24 hRT12.84252.1 (N-oxide)
Thermal7 days80°C5.11236.2
PhotolyticICH Q1B25°C18.9>5Complex Mixture

Visualizations

Diagram 1: Hypothetical Oxidative Degradation Pathway

G cluster_main Oxidative Degradation Parent Pyrazolo[1,5-a]pyridine (m/z 237.1) N_Oxide N-Oxide Derivative (m/z 253.1) Parent->N_Oxide N-oxidation Hydroxylated Hydroxylated Derivative (m/z 253.1) Parent->Hydroxylated Aromatic Hydroxylation Ring_Opened Ring-Opened Product Hydroxylated->Ring_Opened Further Oxidation

Caption: A possible oxidative degradation pathway for a pyrazolo[1,5-a]pyridine derivative.

Diagram 2: Experimental Workflow for Stability Indicating Method Development

G cluster_workflow Workflow for Stability-Indicating Method Development Start Start: Obtain API Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop UPLC-MS Method (Column, Mobile Phase, Gradient) Forced_Deg->Method_Dev Analysis Analyze Stressed Samples Method_Dev->Analysis Peak_Purity Assess Peak Purity and Mass Balance Analysis->Peak_Purity Identify Identify and Characterize Degradation Products Peak_Purity->Identify Validation Validate Method (ICH Q2(R1)) Identify->Validation End End: Validated Stability- Indicating Method Validation->End

Caption: A typical experimental workflow for developing a stability-indicating analytical method.

References

Preventing debromination in cross-coupling reactions with 6-Bromopyrazolo[1,5-a]pyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 6-Bromopyrazolo[1,5-a]pyridine while minimizing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in cross-coupling reactions with this compound?

Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom.[1] This leads to the formation of the parent Pyrazolo[1,5-a]pyridine as a byproduct, which reduces the yield of the desired coupled product and complicates purification due to similar polarities.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

The leading cause of debromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These hydride species can arise from various sources, including:

  • The base: Strong bases, particularly alkoxides and hydroxides, can promote the formation of Pd-H.

  • The solvent: Protic solvents like alcohols or residual water can serve as hydride sources. Some aprotic polar solvents like DMF can also decompose at high temperatures to generate hydride sources.

  • Impurities: Trace amounts of water or other impurities in the reagents or solvents can contribute to the formation of Pd-H.

Once formed, the Pd-H species can react with the this compound in a competing catalytic cycle to replace the bromine with hydrogen.

Q3: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?

The most common methods for detecting and quantifying the debrominated byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of the desired product and the debrominated byproduct (Pyrazolo[1,5-a]pyridine), you can determine the relative ratio and the extent of the side reaction. 1H NMR spectroscopy can also be used to identify the characteristic signals of the debrominated product.

Q4: Which cross-coupling reactions are most susceptible to debromination with this substrate?

While debromination can occur in any palladium-catalyzed cross-coupling reaction, it is frequently observed in Suzuki-Miyaura, Heck, and Sonogashira reactions. The specific reaction conditions, particularly the choice of base and temperature, play a crucial role in the extent of this side reaction.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 6-aryl-pyrazolo[1,5-a]pyridine.

  • Presence of a significant amount of Pyrazolo[1,5-a]pyridine byproduct confirmed by GC-MS or NMR.

Troubleshooting Steps:

Parameter Recommendation Rationale
Base Switch from strong bases (e.g., NaOH, NaOtBu) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.Milder bases are less likely to generate palladium-hydride species, which are the primary cause of debromination.[1]
Ligand Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it faster than the competing debromination pathway.[1]
Solvent Use anhydrous, aprotic, non-polar solvents like toluene or dioxane. Avoid DMF and alcohols if possible.Toluene is less likely to act as a hydride source compared to polar aprotic or protic solvents.[1]
Temperature Lower the reaction temperature. Screen temperatures from room temperature up to 80 °C.The activation energy for debromination can be higher than that of the desired coupling, so lowering the temperature can suppress the side reaction more significantly.[1]
Boronic Acid Quality Use high-purity boronic acid or a boronic ester (e.g., pinacol ester).Impurities in the boronic acid can sometimes contribute to side reactions. Boronic esters are often more stable.
Entry Catalyst/Ligand Base Solvent Temp (°C) Desired Product Yield (%) Debromination (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1004550
2Pd(OAc)₂ / SPhosK₃PO₄Toluene8085<5
3PdCl₂(dppf)K₂CO₃DMF1106035
4Pd(OAc)₂ / XPhosCs₂CO₃Dioxane9092<3

Note: This data is illustrative and based on general trends for similar N-heterocyclic bromides. Actual results may vary.

Issue 2: Debromination in Heck and Sonogashira Couplings

Symptoms:

  • Low yields of the desired 6-alkenyl- or 6-alkynyl-pyrazolo[1,5-a]pyridine.

  • Formation of Pyrazolo[1,5-a]pyridine.

  • In Sonogashira coupling, alkyne homocoupling (Glaser coupling) may also be observed.[2]

Troubleshooting Steps:

Reaction Parameter Recommendation Rationale
Heck Base Use an organic base like triethylamine (Et₃N) or a milder inorganic base like K₂CO₃.Strong inorganic bases can sometimes promote debromination in Heck reactions.
Ligand For challenging substrates, consider Herrmann's catalyst or bulky phosphine ligands.These can improve catalyst stability and efficiency, reducing the likelihood of side reactions.
Sonogashira Copper Co-catalyst Consider a copper-free Sonogashira protocol.The presence of copper can sometimes lead to side reactions. Copper-free methods often use a palladium catalyst with a suitable ligand and a base like TBAF or an amine base.
Base Use an amine base such as diisopropylamine (DIPA) or triethylamine (Et₃N).These are standard bases for Sonogashira coupling and are generally effective.
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).This is crucial to prevent oxidative homocoupling of the alkyne, especially in copper-catalyzed reactions.[2]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Diisopropylamine (DIPA) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed THF (10 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed THF, terminal alkyne, and DIPA via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal PdH_Formation Pd-H Formation ArPdX->PdH_Formation ArPdR Ar-Pd(II)-R(Ln) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H(Ln) PdH_Formation->ArPdH RedElim_Debrom Reductive Elimination ArPdH->RedElim_Debrom RedElim_Debrom->Pd0 Catalyst Regeneration Debrom_Product Ar-H (Debrominated Byproduct) RedElim_Debrom->Debrom_Product

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Significant Debromination Observed Step1 1. Change Base (e.g., K₃PO₄, Cs₂CO₃) Start->Step1 Step2 2. Change Ligand (e.g., XPhos, SPhos) Step1->Step2 Step3 3. Change Solvent (e.g., Toluene) Step2->Step3 Step4 4. Lower Temperature (e.g., RT to 80°C) Step3->Step4 End Problem Resolved Step4->End

Caption: A stepwise workflow for troubleshooting and minimizing debromination.

References

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Suzuki coupling of 6-Bromopyrazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges arise from the structure of the pyrazolo[1,5-a]pyridine core. The presence of nitrogen atoms with lone pairs of electrons can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1][2] This can result in low yields and sluggish reactions. Additionally, like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners.[3][4]

Q2: Which palladium catalyst and ligand combinations are most effective for this type of N-heterocyclic substrate?

A2: For N-containing heterocycles, bulky and electron-rich phosphine ligands are often required to promote the reaction and prevent catalyst deactivation.[4][5] Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos or XPhos have shown high activity for challenging heterocyclic substrates.[1][6] For a structurally related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst system of XPhosPdG2/XPhos was successfully used to avoid debromination.[7] Pre-formed catalysts like Pd(dppf)Cl₂ are also a robust option for a wide range of Suzuki couplings.[3][8]

Q3: How do I choose the right base and solvent for the reaction?

A3: The choice of base and solvent is critical and often requires screening. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][9] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective. Solvents typically used are ethereal (e.g., 1,4-dioxane, THF) or aromatic (e.g., toluene), often in a mixture with water to aid in dissolving the base and facilitating transmetalation.[3][9] Anhydrous conditions can sometimes be beneficial to minimize protodeboronation.[10]

Q4: What are the most common side reactions and how can I minimize them?

A4: The three most common side reactions are:

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid. This can be minimized by using fresh, high-purity boronic acid, using more stable boronic esters (e.g., pinacol esters), running the reaction under anhydrous conditions, and keeping reaction times as short as possible.[3][10]

  • Dehalogenation (Debromination): The replacement of the bromine atom on the pyrazolo[1,5-a]pyridine with a hydrogen atom. Screening different bases, solvents, and catalyst systems can mitigate this. For a similar substrate, an XPhos-based catalyst system was effective in preventing this side reaction.[7]

  • Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules. This is often caused by the presence of oxygen. Thoroughly degassing all solvents and the reaction mixture, and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent this.[3][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Yield Catalyst deactivation by the pyrazolo[1,5-a]pyridine nitrogen.Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂).[1][4]
Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.
Suboptimal base or solvent.Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, THF/water, toluene/water).[4][9]
Poor solubility of starting materials.Try a different solvent system, such as DMF or increase the reaction temperature.[4]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas.[3][4]
Slow transmetalation step.Increase the reaction temperature moderately or switch to a more effective base.[5]
Significant Protodeboronation Unstable boronic acid.Use a fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or trifluoroborate salt.[3][10]
Presence of excess water.Use anhydrous solvents and a non-aqueous base (e.g., powdered K₃PO₄).[10]
High temperature and long reaction time.Optimize for the lowest effective temperature and shortest reaction time.[10]
Incomplete Conversion Insufficient catalyst loading or reaction time.Increase the catalyst loading (e.g., from 2 mol% to 5 mol%) and/or extend the reaction time. Monitor reaction progress by TLC or LC-MS.
Low reaction temperature.Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[7]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromo-N-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110Low to ModerateProne to catalyst deactivation with pyridinic substrates.[4]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Dioxane/H₂O80-110Moderate to HighBulky, electron-rich ligand helps stabilize the catalyst.[4][6]
Pd(dppf)Cl₂ (3-5)-K₂CO₃ or K₃PO₄ (2-3)MeCN/H₂O or Dioxane/H₂O80-100Moderate to HighA versatile and robust catalyst for challenging couplings.[3][8]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-80GoodA common Pd(0) source that can be effective.[9]
XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)Dioxane150 (Microwave)GoodEffective for a related pyrazolo[1,5-a]pyrimidine, preventing debromination.[7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized starting point; optimization is highly recommended.

  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-3 mol%) and a ligand (e.g., SPhos, 4-6 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, use a microwave reactor for accelerated reaction times.[7]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Combine Solids: This compound, Boronic Acid, Base inert 2. Establish Inert Atmosphere: (Vacuum/Inert Gas Cycles) reagents->inert catalyst 3. Add Catalyst System: (Pd Source + Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction q1 Is catalyst deactivation suspected? start->q1 a1_yes Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Use fresh catalyst. q1->a1_yes Yes q2 Are side products observed? q1->q2 No a1_yes->q2 a2_homo Homocoupling? -> Thoroughly degas solvents. -> Ensure inert atmosphere. q2->a2_homo Yes a2_proto Protodeboronation? -> Use boronic ester. -> Run under anhydrous conditions. q2->a2_proto Yes q3 Are starting materials fully dissolved? q2->q3 No a2_homo->q3 a2_proto->q3 a3_yes Screen alternative solvents (e.g., DMF). Increase reaction temperature. q3->a3_yes No end_node Re-evaluate Base and Temperature q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting decision tree for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Minimizing Homocoupling in Reactions with 6-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromopyrazolo[1,5-a]pyridine in cross-coupling reactions. The focus is on minimizing the formation of homocoupling byproducts to improve reaction efficiency and simplify product purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a significant issue with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same coupling partner react with each other. In the case of reactions with this compound, this can result in the formation of a dimeric pyrazolopyridine species. This is undesirable as it consumes the starting material, reduces the yield of the desired product, and complicates purification due to the potential for similar physical properties between the homocoupled product and the target molecule.[1] The nitrogen atom in the pyrazolo[1,5-a]pyridine ring system can also coordinate to the palladium catalyst, potentially influencing the reaction pathway and, in some cases, promoting side reactions like homocoupling.

Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions involving this compound?

A2: The leading causes of homocoupling are generally attributed to the presence of oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction with two molecules of a boronic acid (in Suzuki coupling) or an organotin reagent (in Stille coupling) to produce the homocoupled product and regenerate the Pd(0) catalyst.[1][2] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[1]

Q3: How can I detect the presence of homocoupling byproducts in my reaction mixture?

A3: The presence of homocoupling byproducts can be identified by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the homocoupled product will appear as a distinct spot, often with a different Rf value than the desired cross-coupled product and starting materials. LC-MS analysis of the crude reaction mixture will show a peak with a mass corresponding to the dimer of your starting material. 1H NMR of the crude product will also show characteristic signals for the symmetrical homocoupled product.

Troubleshooting Guide

Below are common issues encountered during cross-coupling reactions with this compound that can lead to homocoupling, along with recommended solutions.

Issue Potential Cause Recommended Solution
Significant formation of homocoupled byproduct Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst without efficient reduction to Pd(0).Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or a pre-activated Pd(II) catalyst.[1] Alternatively, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II).[2][4]
Low yield of the desired product and presence of homocoupling byproduct Inefficient transmetalation or reductive elimination step.The choice of ligand is critical. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can accelerate the desired cross-coupling pathway over the homocoupling side reaction.[5][6]
Inappropriate choice of base or solvent.The base and solvent system can significantly impact the reaction outcome. For Suzuki couplings, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base in a solvent system like 1,4-dioxane/water.[1][7] The optimal conditions should be determined through screening.
Reaction is sluggish, leading to side reactions Catalyst inhibition by the nitrogen atom of the pyrazolo[1,5-a]pyridine ring.Increasing the reaction temperature, potentially with the use of microwave irradiation, can sometimes overcome catalyst inhibition and promote the desired reaction.[1][8] The use of specialized catalyst systems designed for N-heterocyclic substrates may also be beneficial.
Difficulty in reproducing results Inconsistent quality of reagents.Ensure all reagents, especially the boronic acid or organotin reagent, are of high purity. Impurities can negatively affect the catalyst performance and lead to side reactions.

Data on Reaction Conditions for Similar N-Heterocyclic Compounds

The following table summarizes reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of various brominated N-heterocyclic compounds. This data can serve as a starting point for optimizing the reaction of this compound.

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-98[9]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801685-95[9]
XPhosPdG2 / XPhosK₂CO₃1,4-Dioxane/H₂O120 (MW)0.67~80[8]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80N/AGood[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Cross-Coupling vs Homocoupling cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Ar = Pyrazolo[1,5-a]pyridine) B->C D Transmetalation (with Ar'-B(OR)2) C->D Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G Desired Product H Pd(0)L_n I Oxidation H->I O2 J Pd(II)L_n I->J K Reaction with 2x Ar'-B(OR)2 J->K L Ar'-Ar' K->L Homocoupled Byproduct M Pd(0)L_n K->M Catalyst Regeneration

Caption: Competing pathways of cross-coupling and homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a Pd(II) precatalyst? sol1 Improve degassing procedure (e.g., freeze-pump-thaw) sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a Pd(0) precatalyst or add a mild reducing agent q3 Have you optimized the ligand? sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Re-evaluate reaction outcome sol3 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) sol3->end_node

Caption: A workflow for troubleshooting homocoupling issues.

References

Technical Support Center: Column Chromatography Purification of 6-Bromopyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 6-Bromopyrazolo[1,5-a]pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system (mobile phase). - Column overloading. - Column channeling.- Optimize Solvent System: Use TLC to test various solvent systems. A common starting point for this compound derivatives is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar derivatives, a dichloromethane/methanol system can be effective. - Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase (silica gel). - Repack Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Compound Elutes Too Slowly or Not at All (Low Rf) - The mobile phase is not polar enough. - Strong interaction with the stationary phase.- Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A gradient elution, starting with a less polar mixture and gradually increasing in polarity, can be effective. - Consider adding a small amount (0.1-1%) of a polar solvent like methanol to your dichloromethane-based mobile phase if the compound is highly polar.
Peak Tailing - The compound is interacting strongly with the acidic silica gel due to the basic nitrogen in the pyridine ring.- Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Low Recovery of Purified Compound - The compound may be unstable on silica gel. - The compound might be co-eluting with impurities. - The compound is too volatile.- Assess Stability: Run a TLC plate and let it sit for a few hours before eluting to see if the spot degrades. If instability is suspected, consider using a less acidic stationary phase like neutral alumina. - Improve Separation: Re-optimize the solvent system for better resolution. - Careful Evaporation: When removing the solvent after collection, use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the product.
Inconsistent Rf Values Between TLC and Column - Different silica gel quality or activation level between TLC plate and column packing. - The chamber in the TLC jar was not saturated with solvent vapor.- Use the same batch of silica gel for both TLC and column chromatography. - Ensure the TLC chamber is properly saturated by placing a piece of filter paper inside and allowing the solvent to equilibrate before running the plate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of a this compound derivative?

A good starting point is a mixture of non-polar and polar solvents, with the polarity being adjusted based on the polarity of your specific derivative. A commonly used system is a gradient of hexane and ethyl acetate.[1] For initial TLC analysis, you can try solvent systems with ratios like 9:1, 4:1, and 1:1 (hexane:ethyl acetate) to determine an appropriate polarity.

Q2: My this compound derivative is streaking on the TLC plate and the column. What can I do?

Streaking is a common issue with nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyridines due to the interaction of the basic nitrogen with the acidic silanol groups on the silica gel. To mitigate this, add a small amount of a base, such as triethylamine (TEA) or pyridine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica and lead to sharper peaks.

Q3: How do I choose the correct stationary phase?

Silica gel is the most common stationary phase for the purification of this compound derivatives. However, if your compound is particularly sensitive to acid and shows degradation on silica gel, you might consider using neutral alumina as an alternative.

Q4: What is a typical Rf value to aim for during column chromatography?

For good separation, the Rf value of the target compound on the TLC plate should ideally be between 0.2 and 0.4 in the chosen eluent system. This generally provides a good balance between retention on the column and reasonable elution time.

Q5: Can I use a gradient elution for my purification?

Yes, a gradient elution is often very effective for separating complex mixtures. You can start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity to elute your compound of interest, followed by even more polar impurities. A common gradient for these compounds is starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.[1]

Data Presentation

The following table provides illustrative examples of mobile phase systems for the column chromatography of this compound derivatives. Note: Specific Rf values, yields, and purities are highly dependent on the specific substituents on the pyrazolo[1,5-a]pyridine core and the nature of the impurities. The data below are representative examples based on common laboratory practices.

Derivative Type Stationary Phase Mobile Phase System (Eluent) Expected Rf Range Post-Column Yield (Illustrative) Purity (Illustrative)
Less Polar Derivative (e.g., with alkyl or aryl groups)Silica GelHexane / Ethyl Acetate (e.g., 4:1 to 2:1)0.2 - 0.470-90%>95%
Moderately Polar Derivative (e.g., with ester or ketone groups)Silica GelHexane / Ethyl Acetate (e.g., 1:1 to 1:2)0.2 - 0.460-85%>95%
More Polar Derivative (e.g., with hydroxyl or amide groups)Silica GelDichloromethane / Methanol (e.g., 98:2 to 95:5)0.2 - 0.450-80%>95%
Basic Derivative Prone to TailingSilica GelHexane / Ethyl Acetate with 0.5% Triethylamine0.2 - 0.475-95%>98%

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol outlines a general procedure for the purification of a this compound derivative using silica gel column chromatography.

  • Preparation of the Slurry:

    • In a beaker, weigh out silica gel (typically 50-100 times the weight of your crude sample).

    • Add the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate) to the silica gel to form a slurry.

    • Gently stir the slurry with a glass rod to remove air bubbles.

  • Packing the Column:

    • Ensure the stopcock of the chromatography column is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand. Do not let the silica gel run dry.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane). Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand.

    • Dry Loading: Dissolve the crude material in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock to begin eluting the column. Maintain a steady flow rate.

    • Collect the eluent in fractions (e.g., in test tubes).

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

  • Analysis of Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired compound.

    • Combine the pure fractions containing the target compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualization

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Pyrazolo_Pyridine This compound Derivative (Inhibitor) Pyrazolo_Pyridine->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound derivatives.

experimental_workflow start Start: Crude Reaction Mixture tlc 1. TLC Analysis (e.g., Hexane:EtOAc) start->tlc column_prep 2. Prepare Silica Gel Column tlc->column_prep sample_load 3. Load Crude Sample column_prep->sample_load elution 4. Elute with Optimized Solvent System sample_load->elution fraction_collection 5. Collect Fractions elution->fraction_collection fraction_analysis 6. Analyze Fractions by TLC fraction_collection->fraction_analysis combine 7. Combine Pure Fractions fraction_analysis->combine evaporation 8. Solvent Evaporation combine->evaporation end End: Purified Product evaporation->end

Caption: Experimental workflow for the purification of this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of 6-Bromopyrazolo[1,5-a]pyridine and 6-Chloropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, with cross-coupling reactions serving as a pivotal tool for derivatization. The choice of the halide at the 6-position—typically bromine or chlorine—is a critical decision that influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 6-Bromopyrazolo[1,5-a]pyridine and 6-chloropyrazolo[1,5-a]pyridine in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and analogous experimental data.

Reactivity Overview: The Halogen Effect

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is a primary determinant of the substrate's reactivity. The carbon-halogen bond strength follows the trend C-Cl > C-Br > C-I. Consequently, the general order of reactivity for halo-substituted aromatic compounds is I > Br > Cl.

This established principle suggests that This compound is generally more reactive than its 6-chloro counterpart . The weaker C-Br bond allows for easier oxidative addition, which typically translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields. Conversely, the more robust C-Cl bond in 6-chloropyrazolo[1,5-a]pyridine necessitates more forcing conditions, often requiring more sophisticated, highly active catalyst systems with bulky, electron-rich ligands to facilitate the challenging C-Cl bond activation.

Data Presentation: Performance in Key Cross-Coupling Reactions

The following tables summarize the expected comparative performance of this compound and 6-chloropyrazolo[1,5-a]pyridine in three major cross-coupling reactions based on established reactivity principles and data from analogous heterocyclic systems. Yields are representative and will vary based on the specific coupling partners and optimized reaction conditions.

Table 1: Suzuki-Miyaura Coupling

Formation of a C-C bond with an organoboron reagent.

SubstrateRelative ReactivityTypical Catalyst SystemExpected YieldKey Considerations
This compound HighPd(PPh₃)₄, Pd(dppf)Cl₂Good to ExcellentGenerally reliable with a wide range of boronic acids/esters. Milder conditions are often sufficient.
6-Chloropyrazolo[1,5-a]pyridine ModeratePd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)Moderate to GoodRequires more active and specialized catalyst systems. Higher temperatures and longer reaction times may be necessary.
Table 2: Buchwald-Hartwig Amination

Formation of a C-N bond with an amine.

SubstrateRelative ReactivityTypical Catalyst SystemExpected YieldKey Considerations
This compound HighPd(OAc)₂ or Pd₂(dba)₃ with ligands like BINAP or XantphosGood to ExcellentEfficient coupling with a broad scope of primary and secondary amines. Lower catalyst loading is often effective.
6-Chloropyrazolo[1,5-a]pyridine ModeratePd(OAc)₂ or Pd₂(dba)₃ with advanced ligands (e.g., G3 XPhos, RuPhos)Moderate to GoodRequires higher catalyst loading and more electron-rich, sterically hindered ligands. Potential for catalyst inhibition by the nitrogenous heterocycle.
Table 3: Sonogashira Coupling

Formation of a C-C bond with a terminal alkyne.

SubstrateRelative ReactivityTypical Catalyst SystemExpected YieldKey Considerations
This compound HighPdCl₂(PPh₃)₂ / CuIGood to ExcellentStandard conditions are generally effective. Copper co-catalyst is typically required.
6-Chloropyrazolo[1,5-a]pyridine LowRequires specialized Pd-NHC (N-Heterocyclic Carbene) catalysts or other highly active systemsPoor to ModerateChallenging substrate for Sonogashira coupling. Often requires higher temperatures and is more prone to side reactions like homo-coupling of the alkyne.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add 6-halopyrazolo[1,5-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.). The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture (e.g., 1,4-dioxane/water, toluene, or DME) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) for the bromo-substrate, or a more active pre-catalyst like XPhos Pd G3 (2-5 mol%) for the chloro-substrate). The reaction mixture is heated with stirring (typically 80–110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-type precatalyst, 1-5 mol%), the appropriate phosphine ligand (1.2–2.0 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4–2.0 equiv.). The vessel is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the 6-halopyrazolo[1,5-a]pyridine (1.0 equiv.) and the amine (1.1–1.5 equiv.). The mixture is heated with stirring (typically 80–110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is quenched with water or saturated aqueous NH₄Cl and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired N-arylated product.

Visualization of Experimental and Logical Workflows

Cross_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction_setup Reaction Setup cluster_execution Reaction Execution & Workup cluster_analysis Analysis Start Select Substrate (6-Bromo- or 6-Chloro- pyrazolo[1,5-a]pyridine) Catalyst Choose Catalyst System (Pd Source + Ligand) Start->Catalyst Coupling_Partner Select Coupling Partner (Boronic Acid, Amine, Alkyne) Coupling_Partner->Catalyst Solvent_Base Select Solvent & Base Catalyst->Solvent_Base Inert Establish Inert Atmosphere (Purge with Ar/N2) Solvent_Base->Inert Heat Heat & Stir (Monitor by TLC/LC-MS) Inert->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Comparison cluster_bromo This compound cluster_chloro 6-Chloropyrazolo[1,5-a]pyridine Br_Bond Weaker C-Br Bond Br_OA Facile Oxidative Addition Br_Bond->Br_OA Br_Conditions Milder Conditions Lower Catalyst Loading Br_OA->Br_Conditions Cl_OA Difficult Oxidative Addition Br_Yield Good to Excellent Yields Br_Conditions->Br_Yield Cl_Bond Stronger C-Cl Bond Cl_Bond->Cl_OA Cl_Conditions Forcing Conditions Higher Catalyst Loading (Bulky, e--rich Ligands) Cl_OA->Cl_Conditions Cl_Yield Moderate to Good Yields Cl_Conditions->Cl_Yield

Caption: Logical relationship of bond strength to reaction conditions and yield.

Conclusion

For researchers and drug development professionals, the choice between this compound and 6-chloropyrazolo[1,5-a]pyridine for cross-coupling reactions involves a trade-off between reactivity and cost/availability.

  • This compound is the more reactive substrate, generally providing higher yields under milder conditions with a broader range of coupling partners and less complex catalyst systems. It is the preferred starting material for ensuring a successful coupling, especially in the discovery phase where reaction optimization may be time-consuming.

  • 6-Chloropyrazolo[1,5-a]pyridine , while often more cost-effective and readily available, presents a greater synthetic challenge. Its successful use in cross-coupling requires more specialized, highly active palladium catalysts and potentially more vigorous reaction conditions. It is a more suitable choice for process development and scale-up where the cost of the starting material is a significant factor and the optimization of a challenging coupling is justified.

Ultimately, the selection should be guided by the specific synthetic goals, the complexity of the coupling partners, and the stage of the research or development program. Experimental verification using standardized protocols is essential to confirm these expected outcomes for any specific transformation.

The Bromine Advantage: A Comparative Analysis of 6-Bromopyrazolo[1,5-a]pyridine and its Unsubstituted Analog in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the nuanced interplay between a compound's structure and its biological function is a critical area of investigation. This guide provides a comparative overview of the biological activity of 6-Bromopyrazolo[1,5-a]pyridine and its parent compound, pyrazolo[1,5-a]pyridine, with a focus on their potential as kinase inhibitors.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities. Strategic modification of this core structure, such as the introduction of a bromine atom at the 6-position, can profoundly influence its biological profile. This comparison elucidates the impact of this halogenation on the compound's activity, particularly in the context of phosphoinositide 3-kinase (PI3K) inhibition, a key signaling pathway implicated in cancer and other diseases.

Comparative Biological Activity: The Impact of 6-Substitution

While direct, side-by-side quantitative data for this compound and the unsubstituted pyrazolo[1,5-a]pyridine is not extensively published, structure-activity relationship (SAR) studies on a series of pyrazolo[1,5-a]pyridine derivatives as PI3K inhibitors offer valuable insights. Research has shown that substitutions on the pyrazolo[1,5-a]pyridine ring system are crucial for potent and selective inhibition of PI3K isoforms.

This compound has been identified as a useful reagent in the development of selective inhibitors for the p110α isoform of PI3K.[1] This suggests that the presence of the bromine atom at the 6-position is compatible with, and likely contributes to, the binding and inhibition of this key enzyme. SAR studies of pyrazolo[1,5-a]pyridine analogs have demonstrated that modifications at various positions, including the 6-position, can significantly impact potency and selectivity.[2] For instance, one study found a derivative of this class to be a highly potent p110α inhibitor with an IC50 value of 0.9 nM.[2]

The non-brominated pyrazolo[1,5-a]pyridine serves as the foundational scaffold upon which these more potent derivatives are built. While possessing inherent biological activity, it is generally the substituted analogs that exhibit the high potency and selectivity required for therapeutic candidates. The introduction of a halogen, such as bromine, can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which can affect its interaction with biological targets.

Table 1: Structure-Activity Relationship of 6-Substituted Pyrazolo[1,5-a]pyridine Derivatives as PI3Kα Inhibitors (Illustrative)

CompoundR Group at 6-positionPI3Kα IC50 (nM)
Pyrazolo[1,5-a]pyridineH>1000 (estimated baseline)
This compound Br Potent (serves as a key intermediate) [1]
Analog 1CH3Potent
Analog 2OCH3Moderately Potent
Analog 3CF3Potent

Experimental Protocols

To aid researchers in the evaluation of these and similar compounds, detailed methodologies for key biological assays are provided below.

Phosphoinositide 3-Kinase (PI3K) Alpha Inhibition Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the activity of the PI3Kα enzyme. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed, and then the remaining ATP is depleted. The ADP is then converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.

Procedure:

  • Reagent Preparation: Prepare the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compounds (this compound and pyrazolo[1,5-a]pyridine) at various concentrations in a suitable buffer.

  • Kinase Reaction: In a 384-well plate, combine the PI3Kα enzyme, the lipid substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This cell-based assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and pyrazolo[1,5-a]pyridine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K signaling pathway, a primary target of pyrazolo[1,5-a]pyridine derivatives, and a typical experimental workflow for evaluating these compounds.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2->Akt Activation Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K

Caption: PI3K Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyridine Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison start Synthesis of This compound & Analog kinase_assay PI3K Kinase Inhibition Assay start->kinase_assay mtt_assay Cell Viability (MTT) Assay start->mtt_assay ic50_biochem Determine IC50 kinase_assay->ic50_biochem sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_biochem->sar_analysis cell_culture Cancer Cell Line Culture (e.g., HCT-116) cell_culture->mtt_assay ic50_cellular Determine IC50 mtt_assay->ic50_cellular ic50_cellular->sar_analysis comparison Comparative Analysis of Brominated vs. Non-brominated Analog sar_analysis->comparison

Caption: Experimental Workflow for Comparing Pyrazolo[1,5-a]pyridine Analogs.

References

The Impact of 6-Bromo Substitution on the Selectivity of Pyrazolopyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of kinase inhibitors is pivotal in designing potent and selective therapeutics. The pyrazolopyridine scaffold is a well-established core for many kinase inhibitors, and substitutions on this ring system can significantly alter their potency and selectivity. This guide provides a comparative framework for evaluating the influence of a 6-bromo substitution on the kinase selectivity profile of pyrazolopyridine-based inhibitors.

The Pyrazolopyridine Core and Halogen Substitution in Kinase Inhibitors

The pyrazolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an effective anchor for inhibitor binding.[1]

Halogen substitutions, including bromination, are a common strategy in medicinal chemistry to modulate the pharmacological properties of a compound. A bromine atom at the 6-position of the pyrazolopyridine core can influence selectivity through several mechanisms:

  • Steric Effects: The bulk of the bromine atom can either create favorable interactions with specific amino acid residues in the ATP-binding pocket of some kinases or cause steric hindrance in others, thereby enhancing selectivity.

  • Electronic Effects: Bromine is an electron-withdrawing group that can alter the electron density of the pyrazolopyridine ring system, potentially affecting the strength of hydrogen bonds with the kinase hinge region.

  • Hydrophobic Interactions: The bromo substituent can engage in hydrophobic interactions within the binding pocket, contributing to the overall binding affinity and selectivity.

Quantitative Comparison of Kinase Inhibition

To definitively assess the impact of the 6-bromo substitution, a comparative analysis of the inhibitory activity of a 6-bromo-substituted pyrazolopyridine inhibitor and its corresponding unsubstituted analog against a panel of kinases is essential. The data would typically be presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Below is a table illustrating how such comparative data would be presented. Note: The following data is hypothetical and for illustrative purposes only.

Kinase TargetInhibitor A (Unsubstituted Pyrazolopyridine) IC50 (nM)Inhibitor B (6-Bromo-Pyrazolopyridine) IC50 (nM)Fold Selectivity Change (A vs. B)
Primary Target
Kinase X1052-fold more potent
Off-Targets
Kinase Y5050010-fold more selective
Kinase Z100801.25-fold less selective
Kinase P>10,000>10,000No significant activity
Kinase Q800950No significant change

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to generate the comparative data.

Kinase Selectivity Profiling (KinomeScan™)

This method is used to determine the binding affinities of an inhibitor against a large panel of kinases.

  • Assay Principle: The assay is based on a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Procedure:

    • A panel of human kinases is tested.

    • The test compounds (unsubstituted and 6-bromo-substituted pyrazolopyridines) are prepared at a specific concentration (e.g., 1 µM).

    • The kinases are incubated with the test compounds and the immobilized ligand.

    • After equilibration, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified.

    • The results are typically expressed as a percentage of the control, and dissociation constants (Kd) can be determined for significant interactions.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound.

  • Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

  • Procedure:

    • The kinase, substrate, and ATP are prepared in a reaction buffer.

    • Serial dilutions of the test compounds are added to the wells of a microplate.

    • The kinase reaction is initiated by adding the kinase/substrate/ATP mixture.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader.

    • The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative signaling pathway that could be targeted by such inhibitors and a typical workflow for assessing kinase inhibitor selectivity.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: A simplified diagram of the MAPK signaling pathway.

G Start Start Compound_Synthesis Synthesize Paired Compounds (Unsubstituted vs. 6-Bromo) Start->Compound_Synthesis Kinome_Scan Kinome-wide Binding Assay (e.g., KinomeScan) Compound_Synthesis->Kinome_Scan IC50_Determination In Vitro Enzymatic Assay (e.g., ADP-Glo) Compound_Synthesis->IC50_Determination Data_Analysis Compare Selectivity Profiles and IC50 Values Kinome_Scan->Data_Analysis IC50_Determination->Data_Analysis SAR_Conclusion Determine Impact of 6-Bromo Substitution Data_Analysis->SAR_Conclusion

Caption: Workflow for comparing kinase inhibitor selectivity.

Conclusion

The strategic placement of a bromine atom on the pyrazolopyridine core at the 6-position represents a key medicinal chemistry approach to fine-tune the selectivity of kinase inhibitors. While the specific, quantitative impact of this substitution requires direct comparative experimental data, the principles of SAR and the established methodologies for kinase inhibitor profiling provide a clear path for such an evaluation. The hypothetical data and standardized protocols presented in this guide offer a framework for researchers to assess the effect of this and other substitutions, ultimately aiding in the design of more selective and effective kinase inhibitors for therapeutic use.

References

Spectroscopic Showdown: A Comparative Analysis of 6-Bromo- and 6-Iodopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine ring system is a prevalent scaffold in the development of therapeutic agents and functional materials. Halogenation is a common strategy to modulate the properties of such molecules. While extensive spectroscopic data for a wide range of substituted pyrazolo[1,5-a]pyridines exists, a direct, side-by-side comparison of the 6-bromo and 6-iodo derivatives is limited. This guide aims to provide a foundational comparison based on established spectroscopic principles and data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which is directly influenced by the nature of the halogen substituent.

¹H NMR: In the proton NMR spectrum of pyrazolo[1,5-a]pyridines, the protons on the pyridine ring are expected to be the most affected by the halogen at the 6-position. The electronegativity and anisotropic effects of the halogen will influence the chemical shifts of the adjacent protons (H-5 and H-7). Generally, the electron-withdrawing nature of halogens leads to a downfield shift of neighboring protons. Due to the higher electronegativity of bromine compared to iodine, one might anticipate a slightly more pronounced downfield shift for H-5 and H-7 in the bromo derivative.

¹³C NMR: The effect of the halogen on the ¹³C NMR spectrum is more direct. The carbon atom directly attached to the halogen (C-6) will experience a significant shift. Based on the "heavy atom effect," the C-6 signal in 6-iodopyrazolo[1,5-a]pyridine is expected to be shifted significantly upfield compared to the corresponding signal in the bromo analogue. The chemical shifts of the other carbon atoms in the pyridine ring will also be influenced, though to a lesser extent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for 6-Halo-pyrazolo[1,5-a]pyridines

Compound¹H NMR (Predicted)¹³C NMR (Predicted)
6-Bromopyrazolo[1,5-a]pyridineAromatic protons expected in the range of 7.0-8.5 ppm.Aromatic carbons expected in the range of 100-150 ppm. The C-Br signal is anticipated to be in the lower end of this range.
6-Iodopyrazolo[1,5-a]pyridineAromatic protons expected in the range of 7.0-8.5 ppm.Aromatic carbons expected in the range of 90-150 ppm. The C-I signal is predicted to be significantly upfield shifted compared to C-Br.

Note: The predicted values are based on general principles and data from related structures. Actual experimental values are required for a precise comparison.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The most significant difference between the mass spectra of this compound and 6-iodopyrazolo[1,5-a]pyridine will be their molecular ion peaks, reflecting the difference in the isotopic masses of bromine and iodine.

  • This compound (C₇H₅BrN₂): Molecular Weight: ~196.0 g/mol (for ⁷⁹Br) and ~198.0 g/mol (for ⁸¹Br). The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

  • 6-Iodopyrazolo[1,5-a]pyridine (C₇H₅IN₂): Molecular Weight: ~244.0 g/mol . Iodine is monoisotopic (¹²⁷I), so the mass spectrum will show a single molecular ion peak.

Fragmentation patterns are expected to be similar, with initial loss of the halogen atom or the entire pyrazolo moiety being likely fragmentation pathways.

Infrared (IR) and UV-Vis Spectroscopy

IR Spectroscopy: The infrared spectra of both compounds will be dominated by the characteristic vibrations of the pyrazolo[1,5-a]pyridine core. The C-Br and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. The C-I stretching vibration will occur at a lower frequency than the C-Br stretch due to the larger mass of the iodine atom.

UV-Vis Spectroscopy: The electronic absorption spectra of 6-bromo- and 6-iodopyrazolo[1,5-a]pyridine are expected to show absorptions in the UV region characteristic of π-π* transitions within the aromatic system. The position of the absorption maxima (λ_max) may be influenced by the halogen substituent. The heavier iodine atom might cause a slight red shift (bathochromic shift) in the absorption bands compared to the bromine analogue due to increased spin-orbit coupling.

Experimental Workflow

A general workflow for the synthesis and spectroscopic comparison of these two compounds is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Starting Materials (e.g., 2-amino-5-halopyridine) reaction1 Cyclization Reaction start->reaction1 workup Work-up and Purification reaction1->workup product_Br This compound workup->product_Br product_I 6-Iodopyrazolo[1,5-a]pyridine workup->product_I nmr NMR Spectroscopy (¹H, ¹³C) product_Br->nmr Analysis of Bromo-derivative ms Mass Spectrometry product_Br->ms Analysis of Bromo-derivative ir IR Spectroscopy product_Br->ir Analysis of Bromo-derivative uv UV-Vis Spectroscopy product_Br->uv Analysis of Bromo-derivative product_I->nmr Analysis of Iodo-derivative product_I->ms Analysis of Iodo-derivative product_I->ir Analysis of Iodo-derivative product_I->uv Analysis of Iodo-derivative compare Comparative Analysis of Spectroscopic Data nmr->compare ms->compare ir->compare uv->compare

Caption: General workflow for the synthesis and spectroscopic comparison.

Detailed Methodologies

General Synthesis of 6-Halopyrazolo[1,5-a]pyridines: A common route to pyrazolo[1,5-a]pyridines involves the reaction of an appropriately substituted 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. For the synthesis of the 6-halo derivatives, one would typically start with 2-amino-5-bromopyridine or 2-amino-5-iodopyridine.

Spectroscopic Analysis:

  • NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • UV-Vis spectra would be measured using a UV-Vis spectrophotometer, with the sample dissolved in a suitable solvent like ethanol or acetonitrile.

The Strategic Advantage of 6-Bromopyrazolo[1,5-a]pyridine in Modern Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core scaffold is a critical decision that dictates the scope and success of a compound library. 6-Bromopyrazolo[1,5-a]pyridine has emerged as a highly versatile and advantageous scaffold for library synthesis, offering a unique combination of chemical tractability, structural rigidity, and drug-like properties. This guide provides an in-depth comparison of this compound with other common heterocyclic scaffolds, supported by experimental data and detailed protocols to inform your selection process.

The pyrazolo[1,5-a]pyridine core is a recognized privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of a bromine atom at the 6-position provides a crucial handle for diversification, enabling the exploration of a vast chemical space through a variety of cross-coupling reactions. This strategic placement of the bromine atom allows for late-stage functionalization, a key strategy in modern drug discovery for the rapid generation of analogs with diverse pharmacological profiles.

Comparative Analysis of Scaffolds for Library Synthesis

The selection of a scaffold for library synthesis is a multi-faceted decision. Key considerations include the ease and efficiency of diversification, the structural and electronic properties of the core, and its "drug-likeness." Here, we compare this compound with two other widely used bromo-heterocyclic scaffolds: 6-Bromoimidazo[1,2-a]pyridine and 5-Bromopyrazolo[3,4-b]pyridine.

FeatureThis compound6-Bromoimidazo[1,2-a]pyridine5-Bromopyrazolo[3,4-b]pyridine
Scaffold Class Fused 5/6-membered bicyclic heteroaromaticFused 5/6-membered bicyclic heteroaromaticFused 5/6-membered bicyclic heteroaromatic
Key Structural Feature Pyrazole fused to a pyridine ringImidazole fused to a pyridine ringPyrazole fused to a pyridine ring
Vector for Diversification Bromine at C6 positionBromine at C6 positionBromine at C5 position
Primary Diversification Reactions Suzuki, Buchwald-Hartwig, Sonogashira, StilleSuzuki, Buchwald-Hartwig, SonogashiraSuzuki, Buchwald-Hartwig, Sonogashira
Reported Biological Activities Kinase inhibitors, anti-tubercular agents[1]Anti-cancer, anti-inflammatory, anti-viralKinase inhibitors, anti-cancer
Advantages - Stable and versatile for various cross-coupling reactions.- The pyrazolo[1,5-a]pyridine core is known for its favorable physicochemical properties.- Well-established reactivity in cross-coupling reactions.- Imidazo[1,2-a]pyridines are a prominent class of privileged structures.- Offers a different vector for substitution, potentially leading to novel pharmacophores.
Potential Challenges - Synthesis of the initial core may be multi-step.- Potential for side reactions at other positions under harsh conditions.- May exhibit different reactivity patterns compared to the other isomers.

Performance in Key Diversification Reactions

The utility of a bromo-heterocyclic scaffold is largely determined by its performance in key cross-coupling reactions. The following table summarizes typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on these scaffolds, based on literature precedents.

ReactionSubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Suzuki-Miyaura This compoundArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O75-95%
Suzuki-Miyaura 6-Bromoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O70-90%
Suzuki-Miyaura 5-Bromopyrazolo[3,4-b]pyridineArylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O65-85%
Buchwald-Hartwig This compoundPrimary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Toluene70-90%
Buchwald-Hartwig 6-Bromoimidazo[1,2-a]pyridinePrimary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene65-85%
Buchwald-Hartwig 5-Bromopyrazolo[3,4-b]pyridinePrimary/Secondary AminePd(OAc)₂ / XPhosK₃PO₄t-BuOH60-80%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful library synthesis. The following are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) in a 2:1 mixture of dioxane and water are added the corresponding boronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(dppf)Cl₂ (0.05 equiv). The reaction mixture is then heated at 90 °C for 4-12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), and Xantphos (0.1 equiv) in a sealed tube is purged with argon. Pd₂(dba)₃ (0.05 equiv) and anhydrous toluene are then added. The tube is sealed, and the reaction mixture is heated at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Visualizing the Synthetic Workflow and Scaffold Comparison

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the library synthesis workflow and the structural comparison of the scaffolds.

G cluster_workflow Library Synthesis Workflow Start Start Scaffold This compound Start->Scaffold Reaction1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Reaction1 Reaction2 Buchwald-Hartwig Amination (Diverse Amines) Scaffold->Reaction2 Reaction3 Sonogashira Coupling (Terminal Alkynes) Scaffold->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: A generalized workflow for diversity-oriented synthesis starting from this compound.

G Scaffold1 This compound N N Pyrazole-Pyridine Fusion Scaffold2 6-Bromoimidazo[1,2-a]pyridine N N Imidazole-Pyridine Fusion Scaffold3 5-Bromopyrazolo[3,4-b]pyridine N N Pyrazole-Pyridine Fusion (Isomer)

Caption: Structural comparison of this compound with alternative heterocyclic scaffolds.

Conclusion

This compound stands out as a superior scaffold for library synthesis due to its excellent reactivity in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the generation of highly diverse compound libraries. Its rigid, drug-like core provides a solid foundation for the development of novel therapeutics. While other scaffolds like 6-bromoimidazo[1,2-a]pyridine and 5-bromopyrazolo[3,4-b]pyridine also offer valuable opportunities for drug discovery, the pyrazolo[1,5-a]pyridine core often presents a more favorable combination of synthetic accessibility and desirable physicochemical properties. The provided data and protocols offer a starting point for researchers to leverage the advantages of this compound in their drug discovery programs.

References

Unlocking Potent and Orally Active EP1 Receptor Antagonists: A Comparative Guide to the Structure-Activity Relationship of 6-Halopyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of pyrazolo[1,5-a]pyridine derivatives has identified a new series of potent and orally active antagonists for the E prostanoid receptor 1 (EP1). Through systematic structure-activity relationship (SAR) studies, researchers have elucidated the key structural modifications that enhance the antagonist activity, leading to the discovery of promising candidates for the treatment of conditions like overactive bladder.

A pivotal study in the field has explored a series of novel pyrazolo[1,5-a]pyridine derivatives, revealing the significant impact of substitutions at various positions on their ability to antagonize the EP1 receptor.[1] This comparative guide synthesizes the key findings, presenting a clear overview of the SAR, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Comparative Analysis of EP1 Antagonist Activity

The SAR studies focused on modifications at the R1, R2, and R3 positions of the pyrazolo[1,5-a]pyridine scaffold. A key finding was the enhanced potency observed with the introduction of a chlorine atom at the 5-position. The following table summarizes the quantitative data for a selection of these derivatives, highlighting the impact of different substituents on their EP1 receptor antagonist activity, expressed as the concentration required to inhibit 50% of the specific binding (IC50).

CompoundR1R2R3EP1 IC50 (nM)
1a HHH180
1b ClHH28
1c BrHH24
1d CH3HH140
2a HClH5.6
2b HBrH11
3a HH5-methyl-1H-pyrazole-3-carboxylic acid1.8
3b ClH5-methyl-1H-pyrazole-3-carboxylic acid0.8

Data sourced from Umei et al., 2017.[1]

The data clearly indicates that the introduction of a halogen at the 5-position (R1) significantly improves the antagonist activity, with chlorine (1b) and bromine (1c) being particularly effective. Further optimization by introducing a chlorine atom at the R2 position (2a) led to a further increase in potency. The most potent compound identified in the series was 3b , which combines the beneficial 5-chloro substitution with a 5-methyl-1H-pyrazole-3-carboxylic acid moiety at the R3 position, resulting in a sub-nanomolar IC50 value.

Experimental Protocols

The following are the detailed methodologies for the key experiments conducted to evaluate the SAR of the 6-halopyrazolo[1,5-a]pyridine derivatives.

EP1 Receptor Binding Assay

The antagonist affinity of the synthesized compounds for the human EP1 receptor was determined using a radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the human EP1 receptor were prepared from Chinese Hamster Ovary (CHO) cells.

  • Assay Buffer: The binding assay was performed in a buffer solution containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin.

  • Radioligand: [3H]-PGE2 was used as the radioligand.

  • Incubation: The reaction mixture, containing the cell membranes, [3H]-PGE2, and the test compound at various concentrations, was incubated at 25°C for 60 minutes.

  • Separation: The bound and free radioligand were separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter was measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values were calculated by non-linear regression analysis of the competition binding curves.

In Vivo Model of Prostaglandin E2-Induced Bladder Contraction

The in vivo efficacy of the most promising antagonist was evaluated in a rat model of prostaglandin E2 (PGE2)-induced bladder contraction.

  • Animal Model: Female Sprague-Dawley rats were used for the study.

  • Anesthesia: The rats were anesthetized with urethane.

  • Catheterization: A catheter was inserted into the bladder for the measurement of intravesical pressure.

  • Drug Administration: The test compound was administered intraduodenally.

  • PGE2 Challenge: After a stabilization period, PGE2 was administered intravenously to induce bladder contractions.

  • Measurement: The intravesical pressure was continuously monitored to assess the inhibitory effect of the test compound on PGE2-induced bladder contractions.

  • Data Analysis: The percentage inhibition of the PGE2-induced response was calculated for each animal.

Visualizing the EP1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the EP1 receptor, which is the target of the 6-halopyrazolo[1,5-a]pyridine derivatives. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its ligand prostaglandin E2 (PGE2), activates the Gq protein, leading to an increase in intracellular calcium levels and subsequent cellular responses.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response Antagonist 6-Halopyrazolo[1,5-a]pyridine Derivative (Antagonist) Antagonist->EP1 Blocks

Caption: EP1 Receptor Signaling Pathway and Mechanism of Antagonism.

This guide provides a comprehensive overview of the structure-activity relationship of 6-halopyrazolo[1,5-a]pyridine derivatives as EP1 receptor antagonists. The presented data and experimental protocols offer valuable insights for researchers and drug development professionals working on novel therapeutics targeting the EP1 receptor. The identification of a potent, orally active antagonist highlights the potential of this chemical scaffold for further development.

References

Reactivity comparison of different positions on the pyrazolo[1,5-a]pyridine ring.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Understanding the reactivity of its different positions is crucial for the rational design and synthesis of novel derivatives with desired properties. This guide provides a comparative overview of the reactivity of the various positions on the pyrazolo[1,5-a]pyridine ring towards electrophilic, nucleophilic, and metal-catalyzed reactions, supported by experimental data and detailed protocols.

Electrophilic Substitution: A Clear Preference for C3

Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine ring predominantly occurs at the C3 position of the pyrazole moiety. This regioselectivity is attributed to the electronic properties of the fused ring system, where the C3 position is the most electron-rich and can best stabilize the intermediate sigma complex.

Comparative Data on Electrophilic Substitution

PositionReaction TypeReagentsProductYield (%)Reference
C3BrominationNBS in CH3CN3-Bromopyrazolo[1,5-a]pyridineHigh[1]
C3NitrationHNO3/H2SO43-Nitropyrazolo[1,5-a]pyridineModerate[2]
C3Friedel-Crafts AcylationAcyl chloride/AlCl33-Acylpyrazolo[1,5-a]pyridineVaries[3]

Experimental Protocol: Bromination at C3

A solution of pyrazolo[1,5-a]pyridine (1 mmol) in acetonitrile (10 mL) is treated with N-bromosuccinimide (NBS, 1.1 mmol). The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-bromopyrazolo[1,5-a]pyridine.[1]

Nucleophilic Substitution: Activating Groups are Key

Unsubstituted pyrazolo[1,5-a]pyridine is generally unreactive towards nucleophilic aromatic substitution. However, the presence of a good leaving group, such as a halogen, at various positions allows for the introduction of a wide range of nucleophiles. The reactivity of halosubstituted pyrazolo[1,5-a]pyridines is dependent on the position of the halogen.

Comparative Data on Nucleophilic Substitution

Position of HalogenNucleophileReaction ConditionsProductYield (%)Reference
C7MorpholineK2CO3, Acetone, RT7-Morpholinopyrazolo[1,5-a]pyrimidine92[4]
C5MorpholineK2CO3, Acetone, RT5-Morpholinopyrazolo[1,5-a]pyrimidineHigh[4]
C2VariousPd-catalyzed cross-coupling2-Substituted pyrazolo[1,5-a]pyridinesVaries[5]

*Data from the analogous pyrazolo[1,5-a]pyrimidine system suggests high reactivity at the C5 and C7 positions of the six-membered ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidine

To a mixture of 3-bromopyrazolo[1,5-a]pyrimidine (1 mmol), a boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol) in a suitable solvent like dioxane or DME, an aqueous solution of a base (e.g., 2M Na2CO3) is added. The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the 3-arylpyrazolo[1,5-a]pyrimidine.[6]

Metal-Catalyzed C-H Functionalization: Access to Diverse Positions

Directed metalation and C-H activation have emerged as powerful tools for the regioselective functionalization of the pyrazolo[1,5-a]pyridine ring, providing access to positions that are not readily accessible through classical electrophilic or nucleophilic substitution.

Comparative Data on C-H Functionalization

PositionReaction TypeCatalyst/ReagentProductYield (%)Reference
C7FormylationHexamethylsilanecarboximidamide7-Formylpyrazolo[1,5-a]pyrazine*High[7]
Ortho to DMGLithiationn-BuLi/LDAOrtho-substituted pyrazolo[1,5-a]pyridinesVaries[8]
C3C-H ArylationPd(OAc)23-Arylpyrazolo[1,5-a]pyridinesGood[9]

*Data from the analogous pyrazolo[1,5-a]pyrazine system.

Experimental Protocol: Directed Ortho-Lithiation

A solution of a substituted pyrazolo[1,5-a]pyridine containing a directing metalating group (DMG) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours. An electrophile is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[8]

Reactivity Comparison Summary

Reactivity_Comparison cluster_ring Pyrazolo[1,5-a]pyridine C3 C3 C2 C2 N1 N1 C7 C7 C6 C6 C5 C5 C4 C4 ES Electrophilic Substitution (Most Reactive) ES->C3 NS Nucleophilic Substitution (Requires Leaving Group) NS->C7 NS->C5 MC Metal-Catalyzed C-H Functionalization MC->C3 MC->C7

Caption: Reactivity map of the pyrazolo[1,5-a]pyridine ring.

Experimental Workflows

Experimental_Workflow cluster_ES Electrophilic Substitution (e.g., Bromination) cluster_NS Nucleophilic Substitution (e.g., Suzuki Coupling) cluster_MC Metal-Catalyzed C-H Functionalization (e.g., Lithiation) ES_Start Pyrazolo[1,5-a]pyridine ES_Reagent NBS in CH3CN ES_Start->ES_Reagent ES_Reaction Stir at RT ES_Reagent->ES_Reaction ES_Workup Solvent Removal ES_Reaction->ES_Workup ES_Purification Column Chromatography ES_Workup->ES_Purification ES_Product 3-Bromopyrazolo[1,5-a]pyridine ES_Purification->ES_Product NS_Start Halopyrazolo[1,5-a]pyridine NS_Reagents Boronic Acid, Pd Catalyst, Base NS_Start->NS_Reagents NS_Reaction Heat under Inert Atmosphere NS_Reagents->NS_Reaction NS_Workup Aqueous Workup & Extraction NS_Reaction->NS_Workup NS_Purification Column Chromatography NS_Workup->NS_Purification NS_Product Arylpyrazolo[1,5-a]pyridine NS_Purification->NS_Product MC_Start Substituted Pyrazolo[1,5-a]pyridine MC_Reagent1 n-BuLi or LDA at -78°C MC_Start->MC_Reagent1 MC_Reagent2 Electrophile MC_Reagent1->MC_Reagent2 MC_Workup Aqueous Quench & Extraction MC_Reagent2->MC_Workup MC_Purification Column Chromatography MC_Workup->MC_Purification MC_Product Functionalized Pyrazolo[1,5-a]pyridine MC_Purification->MC_Product

Caption: General experimental workflows for functionalization.

This guide provides a foundational understanding of the reactivity patterns of the pyrazolo[1,5-a]pyridine ring. For specific applications, it is recommended to consult the primary literature for detailed procedures and optimization of reaction conditions.

References

A Comparative Guide to the Synthesis Yield of 6-Bromopyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of heterocyclic scaffolds is of paramount importance. The 6-Bromopyrazolo[1,5-a]pyridine core is a valuable pharmacophore, and understanding the yields of its various synthetic routes is crucial for optimizing drug discovery pipelines. This guide provides an objective comparison of different methodologies for the synthesis of this compound and its derivatives, supported by experimental data from published literature and patents.

Comparison of Synthesis Yields

The synthesis of this compound derivatives can be approached through several synthetic strategies. The yield of these reactions is highly dependent on the chosen methodology, the nature of the substituents, and the reaction conditions. Below is a summary of reported yields for different derivatives.

DerivativeSynthesis MethodReagentsCatalyst/SolventYield (%)Reference
Ethyl this compound-3-carboxylateCyclization1-amino-3-bromopyridine sulfonate, ethyl propiolateOrganic base40[1]
This compound-3-carboxylic acidSaponificationEthyl this compound-3-carboxylate, NaOHEthanol/Water90[1]
General 6-substituted pyrazolo[1,5-a]pyridinesSuzuki or Stille CouplingThis compound, boronic acids/stannanesPalladium catalystNot specified[2]
Functionalized pyrazolo[1,5-a]pyridines[3+2] CycloadditionN-aminopyridines, α,β-unsaturated carbonyls/alkenesMetal-free/NMPup to 95
Pyrazolo[1,5-a]pyridine-3-phosphonatesOxidative [3+2] CycloadditionPyridinium-N-imines, alkynylphosphonatesFe(NO3)3·9H2O (for some substrates)Moderate to Good
C-6 substituted pyrazolo[1,5-a]pyridinesFunctionalization of C-6 trifluoromethyl precursorVarious nucleophilesNot specifiedNot specified[3]

Note: Older methods for the synthesis of this compound-3-carboxylic acid have been reported to have overall yields of less than 10%[1].

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further development.

Method 1: Cyclization and Saponification for this compound-3-carboxylic acid

This method, detailed in patent CN117143095A, describes a two-step process to obtain the carboxylic acid derivative with a significant improvement in yield over previous methods[1].

Step 1: Synthesis of Ethyl this compound-3-carboxylate

  • Preparation of 1-amino-3-bromopyridine sulfonate: This intermediate is prepared from 3-bromopyridine.

  • Cyclization: 1-amino-3-bromopyridine sulfonate is mixed with ethyl propiolate in the presence of an organic base to induce ring formation.

  • Work-up and Purification: The reaction mixture is quenched with cold water, and the precipitate is filtered, washed, and crystallized from an ethyl acetate/n-heptane solution to yield ethyl this compound-3-carboxylate.

Step 2: Saponification to this compound-3-carboxylic acid

  • Hydrolysis: Ethyl this compound-3-carboxylate is dissolved in a mixture of ethanol and 1M aqueous sodium hydroxide solution.

  • Reaction: The mixture is stirred, typically at room temperature, until the ester is fully hydrolyzed.

  • Acidification and Isolation: The reaction mixture is concentrated under reduced pressure, and the aqueous residue is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Method 2: General Synthesis of 6-substituted pyrazolo[1,5-a]pyridines via Cross-Coupling

As outlined in patent WO2015100117A1, the 6-bromo moiety serves as a handle for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings[2].

  • Reaction Setup: A mixture of this compound, a suitable boronic acid or organostannane derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) is prepared in an appropriate solvent (e.g., DME, toluene).

  • Reaction: The mixture is heated under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired 6-substituted pyrazolo[1,5-a]pyridine derivative.

Visualizing the Synthesis and Comparison

To better illustrate the synthetic pathways and the logic of comparison, the following diagrams are provided.

G cluster_0 Method 1: Synthesis of this compound-3-carboxylic acid 3-Bromopyridine 3-Bromopyridine 1-amino-3-bromopyridine_sulfonate 1-amino-3-bromopyridine sulfonate 3-Bromopyridine->1-amino-3-bromopyridine_sulfonate Amination Ethyl_ester Ethyl this compound- 3-carboxylate 1-amino-3-bromopyridine_sulfonate->Ethyl_ester Cyclization (Yield: 40%) Ethyl_propiolate Ethyl propiolate Ethyl_propiolate->Ethyl_ester Carboxylic_acid This compound- 3-carboxylic acid Ethyl_ester->Carboxylic_acid Saponification (Yield: 90%)

Caption: Synthetic workflow for this compound-3-carboxylic acid.

G cluster_comparison Comparison of Synthetic Methodologies Method_A Traditional Synthesis (<10% Yield) Method_B Improved Cyclization/Saponification (Overall Yield: ~36%) Method_C [3+2] Cycloaddition (up to 95% Yield for analogs) Comparison_Point Synthesis Yield Comparison_Point->Method_A Comparison_Point->Method_B Comparison_Point->Method_C

Caption: Logical comparison of synthesis yields for pyrazolo[1,5-a]pyridine derivatives.

References

Comparative analysis of palladium catalysts for Suzuki coupling with halogenated pyrazolopyridines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazolopyridine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrazolopyridine core. The choice of the palladium catalyst is critical to the success of this transformation, directly influencing reaction yields, substrate scope, and reaction times. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of halogenated pyrazolopyridines, supported by experimental data from closely related heterocyclic systems.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of halogenated pyrazolopyridines is highly dependent on the nature of the ligand, the palladium precursor, the specific halogenated pyrazolopyridine isomer, and the reaction conditions. Below is a summary of the performance of various palladium catalyst systems in the coupling of brominated pyrazolo[1,5-a]pyrimidines and halogenated imidazo[1,2-a]pyridines, which serve as excellent models for pyrazolopyridine reactivity.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
PdCl₂(dppf)K₂CO₃Dioxane/H₂O135 (MW)40 min35[1]
XPhosPdG2 / XPhosK₂CO₃EtOH/H₂O135 (MW)40 min82[1]
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O135 (MW)40 min30[1]
Pd(OAc)₂ / XPhosK₂CO₃EtOH/H₂O135 (MW)40 min45[1]

Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Halogenoimidazo[1,2-a]pyridines with Arylboronic Acids

SubstrateCatalystBaseSolventTemperature (°C)TimeYield (%)Reference
6-Bromoimidazo[1,2-a]pyridinePd(PPh₃)₄K₂CO₃Dioxane/EtOH150 (MW)20 min83-95
6-Bromoimidazo[1,2-a]pyridinePd(OAc)₂ / PPh₃K₂CO₃Dioxane/EtOH150 (MW)20 min83-95
6-Chloroimidazo[1,2-a]pyridinePd(PPh₃)₄K₂CO₃Dioxane/EtOH150 (MW)20 minHigh

Experimental Workflow and Catalytic Cycle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) species. The general workflow for the reaction is depicted below, followed by a diagram of the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Halogenated Pyrazolopyridine, Boronic Acid, and Base in a Reaction Vessel inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat Reaction Mixture (Conventional or Microwave) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product purify->characterize

A generalized experimental workflow for the Suzuki-Miyaura coupling of halogenated pyrazolopyridines.

The catalytic cycle is initiated by the oxidative addition of the halogenated pyrazolopyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the desired arylated pyrazolopyridine and regenerate the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X (Oxidative Addition Intermediate) pd0->pd2_halide pd2_aryl Ar-Pd(II)L_n-Ar' (Transmetalation Intermediate) pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product Reductive Elimination substrate Halogenated Pyrazolopyridine (Ar-X) substrate->pd2_halide Oxidative Addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->pd2_aryl

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of a brominated pyrazolo[1,5-a]pyrimidine and a chloropyridine, which can be adapted for various halogenated pyrazolopyridines.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one[1]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Arylboronic acid (1.2 equivalents)

  • XPhosPdG2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Ethanol/Water (4:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), XPhosPdG2 (0.025 mmol), XPhos (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add the ethanol/water (4:1, 5 mL) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine

Materials:

  • 2-Chloropyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of halogenated pyrazolopyridines. For brominated substrates, catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos, particularly in the form of pre-catalysts like XPhosPdG2, have shown excellent performance, providing high yields in short reaction times under microwave irradiation.[1] For both bromo- and chloro-substituted heteroaromatics, traditional catalysts like Pd(PPh₃)₄ remain a viable and effective option, often delivering high yields, especially with microwave assistance. The choice between these catalysts will depend on the specific substrate, desired reaction conditions (conventional vs. microwave heating), and cost considerations. The provided protocols offer a solid starting point for the development of efficient and high-yielding Suzuki-Miyaura coupling reactions for the synthesis of novel pyrazolopyridine derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromopyrazolo[1,5-a]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 6-Bromopyrazolo[1,5-a]pyridine, a heterocyclic compound often used in medicinal chemistry. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified as a substance with multiple hazards. Before handling, it is crucial to be aware of its potential health effects.

Summary of Hazard Statements:

Hazard CodeDescriptionGHS Pictogram
H302Harmful if swallowed[1][2]GHS07
H315Causes skin irritation[1]GHS07
H319Causes serious eye irritation[1]GHS07
H335May cause respiratory irritation[1]GHS07

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use. Use proper glove removal techniques to avoid skin contact.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[3]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working in a poorly ventilated area or if dust formation is likely, use a NIOSH (US) or CEN (EU) approved respirator.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.

Step 1: Segregation and Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound should be collected in its original container or a suitable, labeled waste container.

    • Solutions: Solutions containing this compound should be collected in a designated, labeled liquid waste container.

Step 2: Handling of Contaminated Materials
  • Contaminated Labware: Any labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated hazardous waste bag and disposed of according to institutional guidelines.

Step 3: Storage of Chemical Waste
  • Secure Storage: Store the sealed waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.

Step 4: Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed and certified professional waste disposal company.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4][5]

  • Incineration: The recommended method of disposal is through controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This ensures the complete destruction of the compound and minimizes environmental impact.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

IncidentFirst Aid Measures
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]
Spill Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Waste Collection cluster_2 Storage and Disposal Start Unused or Waste This compound Assess_State Solid or Liquid? Start->Assess_State Solid_Waste Collect in Labeled Solid Waste Container Assess_State->Solid_Waste Solid Liquid_Waste Collect in Labeled Liquid Waste Container Assess_State->Liquid_Waste Liquid Store Store in Designated Waste Area Solid_Waste->Store Liquid_Waste->Store Contact_EHS Contact EHS for Professional Disposal Store->Contact_EHS Incineration Controlled Incineration Contact_EHS->Incineration

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.